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Atropine-d5

Cat. No.: B10820407
M. Wt: 294.40 g/mol
InChI Key: RKUNBYITZUJHSG-FTPSATHDSA-N
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Description

Atropine-d5 is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 294.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO3 B10820407 Atropine-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H23NO3

Molecular Weight

294.40 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)propanoate

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?/i2D,3D,4D,5D,6D

InChI Key

RKUNBYITZUJHSG-FTPSATHDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CO)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)[2H])[2H]

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Atropine-d5 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Atropine-d5, a crucial internal standard for the quantitative analysis of atropine in various biological matrices. The synthesis involves the preparation of deuterated tropic acid followed by its esterification with tropine. This document details the probable synthetic route, experimental protocols, and relevant data, compiled to assist researchers in the development and implementation of analytical methods requiring a stable, isotopically labeled internal standard.

Introduction

Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors with various clinical applications. Accurate quantification of atropine in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as this compound, are indispensable for mass spectrometry-based bioanalytical methods like GC-MS and LC-MS/MS, as they correct for matrix effects and variations in sample processing and instrument response.[1][2][3]

This compound, formally known as α-(hydroxymethyl)-benzene-2,3,4,5,6-d5-acetic acid, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, features five deuterium atoms on the phenyl ring of the tropic acid moiety.[1][2] This labeling provides a sufficient mass shift for clear differentiation from the unlabeled analyte in mass spectrometric analyses.

Synthetic Pathway Overview

The synthesis of this compound is a two-stage process:

  • Stage 1: Synthesis of Tropic acid-d5. This involves the introduction of five deuterium atoms onto the phenyl ring of a suitable precursor, followed by the construction of the tropic acid backbone. A feasible approach is to start with a deuterated phenylacetic acid precursor.

  • Stage 2: Esterification of Tropic acid-d5 with Tropine. The deuterated tropic acid is then coupled with tropine to form the final product, this compound.

The overall synthetic scheme can be visualized as follows:

G cluster_0 Stage 1: Synthesis of Tropic acid-d5 cluster_1 Stage 2: Esterification Phenylacetic acid-d5 Phenylacetic acid-d5 Ivanov Reagent-d5 Ivanov Reagent-d5 Phenylacetic acid-d5->Ivanov Reagent-d5  + i-PrMgCl Tropic acid-d5 Tropic acid-d5 Ivanov Reagent-d5->Tropic acid-d5  + HCHO  + H3O+ Tropic acid-d5_2 Tropic acid-d5 This compound This compound Tropic acid-d5_2->this compound + Tropine Esterification Tropine Tropine Tropine->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of Tropic acid-d5 (α-(hydroxymethyl)-benzene-d5-acetic acid)

The Ivanov reaction provides a reliable method for the synthesis of tropic acid from phenylacetic acid.[4][5] This can be adapted to produce Tropic acid-d5 by using Phenylacetic acid-d5 as the starting material.

Reaction:

Materials:

  • Phenylacetic acid-d5

  • Isopropylmagnesium chloride (i-PrMgCl) in THF

  • Paraformaldehyde (or formaldehyde source)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Ivanov Reagent: A solution of Phenylacetic acid-d5 in anhydrous THF is slowly added to a stirred solution of isopropylmagnesium chloride (2 equivalents) in anhydrous THF at a controlled temperature (e.g., 0 °C). The mixture is then refluxed for a period to ensure the complete formation of the dianionic Ivanov reagent.

  • Reaction with Formaldehyde: The reaction mixture containing the Ivanov reagent is cooled, and a source of anhydrous formaldehyde (e.g., paraformaldehyde) is added portion-wise. The reaction is stirred at room temperature and then gently heated to ensure complete reaction.

  • Hydrolysis and Extraction: The reaction mixture is cooled and then quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted several times with diethyl ether.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Tropic acid-d5. Further purification can be achieved by recrystallization.

Stage 2: Esterification of Tropic acid-d5 with Tropine

The esterification of tropic acid with tropine can be achieved through various methods. A one-pot procedure described in patent literature offers an efficient route.[6][7]

Reaction:

Materials:

  • Tropic acid-d5

  • Tropine

  • Acetyl chloride

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalyst)

  • Dichloromethane (DCM)

  • Methanesulfonic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Activation of Tropic acid-d5: Tropic acid-d5 is suspended in dichloromethane. Acetyl chloride is added, followed by a catalytic amount of DMF. Oxalyl chloride is then added to form the acetyltropoyl chloride-d5 intermediate.

  • Formation of Tropine Salt: In a separate vessel, tropine is reacted with methanesulfonic acid in dichloromethane to form tropine methanesulfonate.

  • Coupling Reaction: The solution of acetyltropoyl chloride-d5 is added to the tropine methanesulfonate solution.

  • Hydrolysis: The reaction mixture is then hydrolyzed with aqueous hydrochloric acid to remove the acetyl protecting group and yield this compound.

  • Workup and Purification: The reaction mixture is neutralized with a base (e.g., NaOH) and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude this compound can be purified by chromatography or recrystallization.

Data Presentation

The following tables summarize the key chemical and physical properties of the starting materials and the final product.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Key Role
Phenylacetic acid-d5C₈H₃D₅O₂141.19Deuterated Precursor
Tropic acid-d5C₉H₅D₅O₃171.20Deuterated Intermediate
TropineC₈H₁₅NO141.21Amine Alcohol
This compound C₁₇H₁₈D₅NO₃ 294.41 Final Product

Table 2: Expected Analytical Data for this compound

AnalysisExpected Result
Mass Spectrometry (MS)
Molecular Ion (M+)m/z 294.4
Key FragmentsFragments showing incorporation of the d5-phenyl group
Nuclear Magnetic Resonance (NMR)
¹H NMRAbsence of signals in the aromatic region (phenyl protons). Presence of signals corresponding to the tropane and tropic acid side-chain protons.
²H NMRPresence of a signal in the aromatic region.
Purity
Chemical Purity≥ 98% (by HPLC or GC)
Isotopic Purity≥ 98% deuterium incorporation

Logical Relationships and Workflows

The synthesis of this compound follows a logical progression from commercially available deuterated starting materials to the final internal standard. The workflow ensures the efficient incorporation of the deuterium label and its retention throughout the synthetic sequence.

G cluster_0 Input Materials cluster_1 Synthesis Workflow cluster_2 Output Deuterated Phenylacetic Acid Deuterated Phenylacetic Acid Deuteration Synthesis of Tropic acid-d5 Deuterated Phenylacetic Acid->Deuteration Tropine Tropine Esterification Esterification with Tropine Tropine->Esterification Reagents_Solvents Reagents & Solvents Reagents_Solvents->Deuteration Reagents_Solvents->Esterification Deuteration->Esterification Purification Purification Esterification->Purification Characterization Characterization Purification->Characterization Atropine-d5_IS This compound Internal Standard Characterization->Atropine-d5_IS

Caption: this compound Synthesis Workflow.

Conclusion

The synthesis of this compound as an internal standard is a critical process for enabling accurate and reliable bioanalytical studies of atropine. By following established synthetic methodologies, such as the Ivanov reaction for the preparation of deuterated tropic acid and subsequent esterification with tropine, researchers can produce high-purity this compound. This guide provides a foundational understanding of the synthetic strategy and experimental considerations for the production of this essential analytical tool.

References

Technical Guide: Characterization of Atropine-d5 by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides an in-depth technical guide on the analytical characterization of Atropine-d5, a deuterated internal standard crucial for quantitative bioanalysis. It details the methodologies and expected data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Introduction

Atropine is a tropane alkaloid and a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[1] It is widely used in clinical settings for treating bradycardia, as a pre-anesthetic medication to decrease secretions, and as an antidote for organophosphate poisoning.[1][2] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are essential for accurate quantification of the drug in biological matrices.

This compound is the deuterium-labeled analog of Atropine, where five hydrogen atoms on the phenyl ring are replaced with deuterium.[3] This substitution results in a 5 Dalton (Da) mass increase, making it an ideal internal standard for mass spectrometry-based assays.[4][5] This guide outlines the comprehensive characterization of this compound using mass spectrometry and NMR spectroscopy.

Chemical Structure of this compound:

  • Formal Name: α-(hydroxymethyl)-benzene-2,3,4,5,6-d₅-acetic acid, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester[3]

  • Molecular Formula: C₁₇H₁₈D₅NO₃[3]

  • Molecular Weight: 294.4 g/mol [3][6]

Mass Spectrometry Analysis

Mass spectrometry (MS) is a primary technique for confirming the molecular weight and isotopic enrichment of this compound. When coupled with liquid chromatography (LC), it provides a robust method for quantification.[7][8]

Expected Mass Spectrum

The key differentiating feature of this compound is its increased mass compared to unlabeled Atropine. In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is typically observed.

CompoundMolecular FormulaExact Mass[M+H]⁺ (m/z)
AtropineC₁₇H₂₃NO₃289.1678290.1751
This compound C₁₇H₁₈D₅NO₃294.2000295.2073

Table 1: Comparison of theoretical exact masses and expected protonated molecular ions for Atropine and this compound.

The mass spectrum of this compound is expected to show a molecular ion peak cluster shifted by +5 m/z units relative to native Atropine. The isotopic purity can also be assessed by examining the relative intensities of signals at m/z 290-294.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is used to confirm the structure by analyzing fragmentation patterns. The primary fragmentation of the Atropine molecular ion involves the loss of the tropane moiety. Since the deuterium labels are on the stable phenyl ring, key fragments containing this ring will also exhibit the +5 Da mass shift.

Parent CompoundPrecursor Ion (m/z)Key Fragment IonFragment m/zDescription
Atropine290.17[C₈H₁₄N]⁺124.11Tropane fragment
Atropine290.17[C₉H₉O₂]⁺149.06Tropic acid-related fragment
This compound 295.21 [C₈H₁₄N]⁺124.11Tropane fragment (unlabeled)
This compound 295.21 [C₉H₄D₅O₂]⁺154.09 Tropic acid-d5-related fragment

Table 2: Expected MS/MS fragmentation transitions for Atropine and this compound.

Experimental Protocol: LC-MS/MS

This protocol provides a general methodology for the analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol.[5]

    • Serially dilute the stock solution to create working solutions for infusion or LC-MS analysis.

    • For analysis in a biological matrix (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is typically employed.[7][8]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <2 µm particle size).[8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with high aqueous content (e.g., 95% A) and ramp to high organic content (e.g., 95% B) over several minutes to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[8]

    • MRM Transitions:

      • Atropine: 290.2 → 124.1

      • This compound: 295.2 → 124.1

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument to maximize signal intensity for the specified transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for confirming the precise location of the deuterium labels and verifying the overall chemical structure.

¹H NMR Spectroscopy

The most significant feature in the ¹H NMR spectrum of this compound is the absence of signals corresponding to the five protons of the phenyl ring. These signals typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm) in the spectrum of unlabeled Atropine.[9] The remaining signals corresponding to the tropane and tropic acid moieties should be present with their characteristic chemical shifts and coupling patterns.

Proton Assignment (Atropine)Expected Chemical Shift (δ ppm)Expected Appearance in this compound
Phenyl-H~7.35 (multiplet, 5H)Absent
H-3 (Tropane)~5.06 (triplet, 1H)Present
CH₂OH~3.97 (multiplet, 2H)Present
CH (Tropic acid)~4.19 (triplet, 1H)Present
N-CH₃~2.69 (singlet, 3H)Present
Tropane Ring Protons~1.5-2.4 (multiplets)Present

Table 3: Comparison of characteristic ¹H NMR signals for Atropine and the expected spectrum for this compound. Chemical shifts are approximate and can vary with solvent.[10]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the signals for the deuterated carbons of the phenyl ring will be significantly altered. Due to C-D coupling and longer relaxation times, these signals will be much lower in intensity and may appear as complex multiplets. The signals for the non-deuterated carbons will remain largely unaffected.

Carbon Assignment (Atropine)Expected Chemical Shift (δ ppm)Expected Appearance in this compound
C=O (Ester)~175.8Present
C-ipso (Phenyl)~137.9Low intensity, multiplet
C-ortho/meta/para (Phenyl)~130-132Low intensity, multiplets
C-3 (Tropane)~68.2Present
CH₂OH~64.8Present
CH (Tropic acid)~56.3Present
N-CH₃~41.2Present

Table 4: Comparison of characteristic ¹³C NMR signals for Atropine and the expected spectrum for this compound. Chemical shifts are approximate.[10][11]

Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆). The choice of solvent can sometimes resolve overlapping signals.[12]

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Experiment: Standard 1D proton experiment.

    • Parameters:

      • Number of scans: 16-64 (adjust for desired signal-to-noise).

      • Relaxation delay (d1): 1-2 seconds.

      • Acquisition time: 2-4 seconds.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Spectrometer: 400 MHz or higher (observe at ~100 MHz).

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Parameters:

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay (d1): 2 seconds.

    • Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction.

Visualized Workflows and Pathways

Atropine's Mechanism of Action

Atropine functions as a competitive antagonist at muscarinic acetylcholine receptors (M₁-M₅).[5][13] By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), it inhibits the parasympathetic nervous system's "rest and digest" responses.[1] For example, at the M₂ receptors in the heart, this blockade prevents the ACh-mediated decrease in heart rate.[14]

Atropine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., SA Node) ACh_pre Acetylcholine (ACh) Receptor Muscarinic Receptor (e.g., M2) ACh_pre->Receptor Binds & Activates G_protein Gi-Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Physiological Response (e.g., ↓ Heart Rate) cAMP->Response Atropine Atropine Atropine->Receptor Competitively Blocks

Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.

Analytical Workflow for this compound Characterization

The logical flow for characterizing a new batch of this compound involves orthogonal analytical techniques to confirm identity, purity, and isotopic enrichment.

Characterization_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy start This compound Sample lcms LC-MS Analysis start->lcms h1_nmr ¹H NMR start->h1_nmr c13_nmr ¹³C NMR start->c13_nmr msms MS/MS Fragmentation lcms->msms mw_confirm Confirm Molecular Weight (294.4 Da) lcms->mw_confirm frag_confirm Confirm Fragment m/z (e.g., 154.09) msms->frag_confirm report Final Characterization Report mw_confirm->report frag_confirm->report h1_confirm Confirm Absence of Phenyl Protons h1_nmr->h1_confirm c13_confirm Confirm Altered Phenyl Carbon Signals c13_nmr->c13_confirm h1_confirm->report c13_confirm->report

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The characterization of this compound is comprehensively achieved through the combined use of mass spectrometry and NMR spectroscopy. Mass spectrometry confirms the correct molecular weight, isotopic enrichment, and fragmentation pattern characteristic of deuterium labeling on the phenyl ring. NMR spectroscopy provides definitive structural confirmation, verifying the absence of phenyl protons in the ¹H spectrum and the corresponding altered signals in the ¹³C spectrum. These rigorous analytical methods are essential to qualify this compound as a high-purity internal standard for use in regulated bioanalytical assays.

References

Atropine-d5: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Atropine-d5, a deuterated isotopologue of Atropine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies where this compound is utilized as an internal standard. The inclusion of detailed experimental protocols and a visual representation of Atropine's mechanism of action aims to facilitate a deeper understanding of its behavior in various scientific applications.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, with data for unlabeled Atropine provided for reference where specific this compound data is unavailable.

PropertyThis compoundAtropine (for reference)
Molecular Formula C₁₇H₁₈D₅NO₃[1][2][3][4]C₁₇H₂₃NO₃[5]
Molecular Weight 294.40 g/mol [1][2][3][4]289.4 g/mol [5]
Appearance Solid, white to off-white[1]White crystals or crystalline powder[6]
Melting Point Not specified; expected to be similar to Atropine.114-118 °C[6]
Boiling Point Not applicable; sublimes.Sublimes at 93-110 °C under high vacuum[7][8]
pKa Not specified; expected to be similar to Atropine.9.9 at 20 °C[5]
Solubility Slightly soluble in Chloroform, Ethanol, and Methanol.[2][4]Soluble in ethanol (500 mg/ml), glycerol (35 mg/ml), and water (2 mg/ml).[5] Also soluble in DMF (2 mg/ml), DMSO (10 mg/ml), and PBS (pH 7.2, 10 mg/ml).[9]

Experimental Protocols

The determination of key physicochemical parameters such as solubility and pKa is fundamental in drug development. The following are standard methodologies for these assessments.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Expression of Solubility: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system. The ionic strength of the solution is usually kept constant by adding a background electrolyte.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • pKa Calculation: The pKa is determined from the titration curve. For a basic substance like Atropine, the pKa corresponds to the pH at which half of the compound is in its protonated form. This is found at the midpoint of the buffer region on the titration curve.

Atropine's Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Atropine functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[10] It blocks the action of the neurotransmitter acetylcholine, thereby inhibiting the parasympathetic nervous system.

Atropine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Acetylcholine Acetylcholine M_Receptor Muscarinic Acetylcholine Receptor (M1-M5) Acetylcholine->M_Receptor Binds & Activates Cellular_Response Inhibition of Parasympathetic Response M_Receptor->Cellular_Response Signal Transduction Atropine Atropine Atropine->M_Receptor Competitively Blocks

Caption: Atropine competitively antagonizes acetylcholine at muscarinic receptors.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like this compound.

Physicochemical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_application Application in Research Synthesis Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Solubility_Test Solubility Assessment (Shake-Flask Method) Structure_Verification->Solubility_Test pKa_Test pKa Determination (Potentiometric Titration) Structure_Verification->pKa_Test Melting_Point Melting Point Determination Structure_Verification->Melting_Point Internal_Standard Use as Internal Standard in Bioanalytical Assays Solubility_Test->Internal_Standard pKa_Test->Internal_Standard Melting_Point->Internal_Standard

Caption: Workflow for the synthesis and characterization of this compound.

References

Atropine-d5 in Organic Solvents: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Atropine-d5 in various organic solvents. The information presented herein is crucial for the accurate preparation of standards, formulation development, and analytical method validation involving this deuterated analog of atropine.

Core Executive Summary

Data Presentation: Solubility of Atropine in Organic Solvents

The following table summarizes the available quantitative solubility data for non-deuterated atropine in various organic solvents. It is a reasonable scientific assumption that the solubility of this compound will be very similar to these values, as the isotopic labeling is unlikely to significantly impact its interaction with organic solvents.

Organic SolventSolubility ( g/100 mL)Solubility (mg/mL)Reference
Ethanol50500[1]
Chloroform1 g in 1 mL1000[2]
Dichloromethane6.52365.23[1]
Diethyl Ether0.5635.63[1]
Dimethyl Sulfoxide (DMSO)-10[3][4]
Dimethylformamide (DMF)-2[3][4]

Stability Profile of this compound

Solid State Stability

This compound is a stable compound when stored as a solid under appropriate conditions. Multiple suppliers indicate a shelf life of at least 4 years when stored at -20°C .[2][3]

Solution Stability

The stability of this compound in solution is dependent on the solvent, temperature, and presence of water. While specific long-term stability studies of this compound in various organic solvents are not extensively published, general guidelines and data from atropine stability studies provide valuable insights.

  • Storage Recommendations: For short-term storage, solutions may be kept at 4°C for several days. For longer-term storage, it is recommended to store solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month) .

  • Degradation Pathways: The primary degradation pathway for atropine is hydrolysis , which results in the formation of tropic acid and tropine. This is particularly relevant if the organic solvent is not anhydrous or if the solution is exposed to atmospheric moisture. Under thermal stress, especially at high temperatures as seen in a GC-inlet, atropine can undergo elimination of water to form apoatropine (atropamine) and cleavage of the ester bond .[5] One study noted that these degradation phenomena were less pronounced in ethyl acetate compared to methanol at temperatures up to 250°C.[5]

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound solid

  • Organic solvent of interest (e.g., ethanol, methanol, acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

  • Equilibration: Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Continuous agitation is necessary.

  • Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.

  • Dilution: Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol for Stability-Indicating HPLC Method

This protocol describes a stability-indicating HPLC method to quantify this compound and monitor the formation of its potential degradation products over time.

Objective: To develop and validate an HPLC method that can separate and quantify this compound from its degradation products, thus allowing for the assessment of its stability in an organic solvent.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier like acetonitrile or methanol. The exact composition should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Atropine has a UV absorbance maximum around 210-220 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

Methodology:

  • Standard Preparation: Prepare stock solutions of this compound and any available potential degradation products (e.g., tropic acid, apoatropine) in the organic solvent of interest. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: At each time point of the stability study, withdraw an aliquot of the this compound solution, and dilute it to a suitable concentration with the mobile phase.

  • Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its degradation products based on their retention times compared to the standards.

    • Quantify the concentration of this compound at each time point using the calibration curve.

    • Monitor the increase in the peak areas of any degradation products.

    • The stability is typically expressed as the percentage of the initial concentration of this compound remaining over time.

Mandatory Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Study sol_start Start: Excess this compound in Solvent sol_equilibrate Equilibrate (e.g., 24-48h at 25°C) sol_start->sol_equilibrate sol_separate Separate Solid/Liquid (Centrifuge) sol_equilibrate->sol_separate sol_sample Sample & Filter Supernatant sol_separate->sol_sample sol_dilute Dilute Sample sol_sample->sol_dilute sol_analyze HPLC Analysis sol_dilute->sol_analyze sol_calc Calculate Solubility sol_analyze->sol_calc stab_start Start: this compound Solution stab_store Store at Defined Conditions (T, t) stab_start->stab_store stab_sample Sample at Time Points stab_store->stab_sample stab_dilute Dilute Sample stab_sample->stab_dilute stab_analyze Stability-Indicating HPLC Analysis stab_dilute->stab_analyze stab_quantify Quantify this compound & Degradants stab_analyze->stab_quantify stab_assess Assess Stability Profile stab_quantify->stab_assess

Caption: Experimental workflow for determining the solubility and stability of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation atropine This compound tropic_acid Tropic Acid atropine->tropic_acid + H2O tropine Tropine atropine->tropine + H2O apoatropine Apoatropine atropine->apoatropine Δ (-H2O)

Caption: Potential degradation pathways of this compound.

References

Atropine-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the critical quality attributes of Atropine-d5, a deuterated internal standard essential for the accurate quantification of atropine in various biological matrices. Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines the typical specifications found on a Certificate of Analysis (CoA) and details the analytical methodologies employed for its purity assessment.

This compound: Chemical Identity and Specifications

This compound is a stable isotope-labeled form of atropine, where five hydrogen atoms on the phenyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

A typical Certificate of Analysis for this compound will include the following information, summarized in Table 1.

Parameter Specification
Chemical Name (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-(phenyl-d5)propanoate[1]
Synonyms DL-Hyoscyamine-d5, Tropine tropate-d5[2][3][4]
CAS Number 2124269-77-6[1][2][3][4]
Molecular Formula C₁₇H₁₈D₅NO₃[1][3][4]
Molecular Weight 294.4 g/mol [1][2][3][4]
Appearance White to off-white solid[5]
Storage -20°C[1][2][6]

Purity Assessment: Methods and Data

The purity of this compound is a critical parameter to ensure the accuracy and reliability of quantitative analytical methods. Purity is typically assessed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the chemical purity of this compound, separating it from any non-labeled atropine and other related impurities.

Table 2: Typical Chromatographic Purity Data for this compound

Parameter Specification
Purity (HPLC) >95%[1][7]
Isotopic Purity (Deuterium Incorporation) ≥99% deuterated forms (d₁-d₅)[3][6]
Residual Unlabeled Atropine (d₀) ≤1%[6]
Potential Impurities

During the synthesis and storage of this compound, several related substances and degradation products can arise. A comprehensive purity assessment should include the identification and quantification of these potential impurities.

Table 3: Common Impurities and Degradation Products of Atropine

Impurity Name Origin
Atropic AcidDegradation product[1][7]
ApoatropineDegradation product[8]
Atropine-N-oxideImpurity/Degradation product[1][7]
TropineDegradation product (hydrolysis)[8]
Tropic AcidDegradation product (hydrolysis)[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound purity. The following sections provide representative experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is often employed. For example, a gradient starting with a higher aqueous phase composition and increasing the organic phase over time.[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at a wavelength of 210 nm.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving it in a suitable solvent such as methanol or a mixture of water and methanol.[2][6] This stock solution is then diluted to an appropriate concentration for injection.

  • Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is used to confirm the identity of this compound and to determine its isotopic purity, specifically the level of deuterium incorporation.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Chromatography: Similar chromatographic conditions as the HPLC method can be used to separate the analyte from any potential interferences.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to monitor the mass-to-charge ratio (m/z) of this compound and unlabeled atropine.

  • Sample Preparation: The sample is prepared in the same manner as for the HPLC analysis.

  • Data Analysis: The isotopic purity is determined by comparing the signal intensity of the deuterated molecule (this compound) to that of the non-deuterated molecule (Atropine).

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in the quality assessment of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation start This compound Raw Material weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent (e.g., Methanol) weigh->dissolve dilute Dilution to Working Concentration dissolve->dilute hplc HPLC-UV Analysis dilute->hplc Inject lcms LC-MS Analysis dilute->lcms Inject purity_calc Chemical Purity Calculation (Area %) hplc->purity_calc isotopic_calc Isotopic Purity Assessment (Signal Intensity Ratio) lcms->isotopic_calc spec_comp Comparison with Specifications purity_calc->spec_comp isotopic_calc->spec_comp coa Certificate of Analysis Generation spec_comp->coa

Caption: Workflow for the Purity Assessment of this compound.

Purity_Assessment_Logic cluster_input Input cluster_methods Analytical Methods cluster_outputs Purity Parameters cluster_result Final Assessment atropine_d5 This compound Sample hplc HPLC atropine_d5->hplc lcms LC-MS atropine_d5->lcms spectroscopy Spectroscopy (e.g., NMR) atropine_d5->spectroscopy chem_purity Chemical Purity hplc->chem_purity iso_purity Isotopic Purity lcms->iso_purity struct_confirm Structural Confirmation spectroscopy->struct_confirm final_purity Overall Purity Specification chem_purity->final_purity iso_purity->final_purity struct_confirm->final_purity

References

The Critical Role of Isotopic Purity: A Technical Guide to Atropine-d5 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of isotopic purity of Atropine-d5, a deuterated analog of atropine, when used as an internal standard in quantitative analytical studies. Ensuring the isotopic purity of such standards is paramount for the accuracy, precision, and reliability of bioanalytical data, particularly in regulated environments. This document provides an overview of the analytical methodologies used to assess isotopic purity, a detailed experimental protocol for the quantitative analysis of atropine using this compound, and a look into the mechanism of action of atropine.

The Importance of Isotopic Purity in Internal Standards

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard. They are chemically identical to the analyte of interest, but have a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D). The ideal SIL internal standard co-elutes with the analyte, experiences similar matrix effects, and has comparable extraction recovery, thus providing a reliable reference for accurate quantification.

However, the presence of unlabeled analyte (d0) or incompletely labeled isotopologues (d1, d2, etc.) in the deuterated internal standard can lead to significant analytical errors. These impurities can artificially inflate the measured concentration of the analyte, especially at low concentrations, leading to biased results and potentially impacting pharmacokinetic and toxicokinetic assessments. Therefore, a thorough characterization of the isotopic purity of any SIL internal standard is a critical step in bioanalytical method development and validation.

Data Presentation: Understanding Isotopic and Chemical Purity

The quality of this compound is defined by both its chemical and isotopic purity. While chemical purity refers to the absence of other chemical compounds, isotopic purity relates to the distribution of deuterated and non-deuterated species.

Table 1: Representative Specifications for this compound

ParameterSpecificationMethod of Analysis
Chemical Purity≥98%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity≥99% deuterated forms (d1-d5)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Example of Isotopic Distribution Data for this compound *

IsotopologueMass ShiftRepresentative Abundance (%)
d0 (unlabeled)+0< 0.1
d1+1< 0.5
d2+2< 1.0
d3+3< 2.0
d4+4~5.0
d5+5> 90.0

*Note: The exact isotopic distribution can vary between different batches and suppliers. It is crucial for researchers to obtain a batch-specific Certificate of Analysis or to determine the isotopic distribution experimentally.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound by Mass Spectrometry

Objective: To determine the isotopic distribution of this compound and quantify the percentage of the fully deuterated (d5) species as well as the presence of lower-deuterated and non-deuterated forms.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is recommended for accurate mass measurement and separation of isotopic peaks.

    • The mass spectrometer should be coupled to a liquid chromatography system.

  • LC-MS Parameters:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient to ensure good peak shape.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode over a mass range that includes the isotopic cluster of this compound (e.g., m/z 280-310).

  • Data Analysis:

    • Acquire the full scan mass spectrum of the this compound peak.

    • Identify the monoisotopic peak of the unlabeled atropine (d0, C₁₇H₂₃NO₃, [M+H]⁺ ≈ 290.17 m/z) and the corresponding peaks for the deuterated species (d1, d2, d3, d4, and d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total integrated area of all isotopic peaks.

Protocol 2: Quantitative Analysis of Atropine in Plasma using this compound by LC-MS/MS

Objective: To accurately quantify the concentration of atropine in plasma samples using this compound as an internal standard.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Instrumentation:

    • A triple quadrupole mass spectrometer (QqQ) is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • LC-MS/MS Parameters:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient optimized for the separation of atropine from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Ionization Mode: ESI+.

    • MRM Transitions:

      • Atropine: Q1: 290.2 m/z -> Q3: 124.1 m/z (quantifier), Q1: 290.2 m/z -> Q3: 93.1 m/z (qualifier).

      • This compound: Q1: 295.2 m/z -> Q3: 129.1 m/z.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of atropine to this compound against the concentration of the calibration standards.

    • Use a weighted linear regression to fit the calibration curve.

    • Determine the concentration of atropine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Atropine Signaling Pathway

Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks the binding of the endogenous neurotransmitter acetylcholine, thereby inhibiting its effects. The signaling pathways affected depend on the specific mAChR subtype (M1-M5) and the G-protein they are coupled to.

Atropine_Signaling_Pathway cluster_receptor Muscarinic Acetylcholine Receptor (mAChR) cluster_gprotein G-Protein Coupling cluster_effector Effector Enzymes & Channels cluster_second_messenger Second Messengers & Cellular Response M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Couples to M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Couples to PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits K_channel K+ Channels Gi_o->K_channel Activates IP3_DAG IP3 & DAG Increase Ca2+ Mobilization PLC->IP3_DAG cAMP cAMP Decrease AC->cAMP Hyperpolarization Hyperpolarization Inhibition K_channel->Hyperpolarization ACh Acetylcholine (ACh) ACh->M1_M3_M5 Activates ACh->M2_M4 Activates Atropine Atropine Atropine->M1_M3_M5 Blocks Atropine->M2_M4 Blocks Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Plasma_Sample Plasma Sample Spike_IS Spike with this compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution LC_Separation Chromatographic Separation Evaporation_Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio Peak_Integration->Calculate_Ratio Calibration_Curve Construct Calibration Curve Calculate_Ratio->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification Isotopic_Purity_Impact cluster_IS_Quality Internal Standard (IS) Quality cluster_Measurement Mass Spectrometric Measurement cluster_Result Quantitative Result Isotopic_Purity High Isotopic Purity of this compound (Low d0 impurity) IS_Signal IS Signal (m/z of this compound) Isotopic_Purity->IS_Signal Contributes to Low_Isotopic_Purity Low Isotopic Purity of this compound (High d0 impurity) Low_Isotopic_Purity->IS_Signal Contributes to Analyte_Signal Analyte Signal (m/z of Atropine) Low_Isotopic_Purity->Analyte_Signal Cross-contribution (isotopic impurity) Accurate_Result Accurate Quantification IS_Signal->Accurate_Result Leads to Analyte_Signal->Accurate_Result Leads to Inaccurate_Result Inaccurate Quantification (Overestimation) Analyte_Signal->Inaccurate_Result Leads to

Potential Isotopic Effects of Atropine-d5 in Biological Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine, a tropane alkaloid, is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs) with wide-ranging clinical applications.[1] Its therapeutic utility is sometimes limited by its pharmacokinetic profile and side effects. Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to favorably alter pharmacokinetic properties, primarily by slowing down metabolic processes through the kinetic isotope effect (KIE).[2][3][4] This guide explores the potential isotopic effects of Atropine-d5, a deuterated analog of atropine, in biological assays. This compound is deuterated on the phenyl ring of the tropic acid moiety. While primarily utilized as an internal standard in analytical chemistry, its altered physicochemical properties could influence its metabolic stability, receptor binding, and functional activity.[5][6] This document provides a theoretical framework and practical methodologies for investigating these potential differences.

The Kinetic Isotope Effect with Deuterium

The basis for the potential altered pharmacology of this compound lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position.[7] This can lead to a decreased rate of metabolism, potentially resulting in a longer plasma half-life, increased exposure, and altered metabolite profiles for the deuterated drug compared to its non-deuterated counterpart.[3][4][5]

Metabolic Stability of Atropine vs. This compound

Atropine is metabolized in the liver primarily through enzymatic hydrolysis of the ester linkage to form tropine and tropic acid, as well as through N-demethylation and oxidation.[8][9] The major metabolites include noratropine, atropine-N-oxide, tropine, and tropic acid.[1][9] While the primary metabolic routes may not directly involve the phenyl ring, cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs, can catalyze the oxidation of aromatic rings.[10][11]

Deuteration of the phenyl ring in this compound could potentially slow down any CYP-mediated aromatic hydroxylation. This would manifest as increased metabolic stability in in vitro systems like human liver microsomes (HLM).

Quantitative Data: Atropine Metabolism

Direct comparative quantitative data for the metabolic stability of this compound is not publicly available. The following table summarizes known metabolic information for unlabeled atropine.

ParameterValueSpeciesReference
Major Metabolites Noratropine, Atropine-N-oxide, Tropine, Tropic acidHuman[1][9]
Plasma Half-life 2 to 4 hoursHuman[8][9]
Excretion 13% to 50% excreted unchanged in urineHuman[8][9]
Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a typical experiment to compare the metabolic stability of atropine and this compound using human liver microsomes.

Objective: To determine and compare the in vitro intrinsic clearance (CLint) and half-life (t1/2) of atropine and this compound.

Materials:

  • Atropine and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of atropine and this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate human liver microsomes (final protein concentration typically 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.[12][13]

    • Add the test compound (atropine or this compound) to the microsome suspension at a final concentration of 1 µM.[14]

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.[12][15]

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[13]

  • Reaction Termination:

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[14]

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (atropine or this compound) at each time point.[16][17][18][19][20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Receptor Binding Affinity

Atropine is a non-selective antagonist for all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][9] The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. Deuteration is generally not expected to significantly alter receptor binding affinity as it does not substantially change the molecule's shape or electronic properties, which are the primary determinants of receptor-ligand interactions.

Quantitative Data: Atropine Receptor Binding Affinity

The following table summarizes the reported binding affinities of unlabeled atropine for the human muscarinic receptor subtypes.

Receptor SubtypeIC50 (nM)Ki (nM)Reference
M1 2.22 ± 0.601.27 ± 0.36[21]
M2 4.32 ± 1.633.24 ± 1.16[21]
M3 4.16 ± 1.042.21 ± 0.53[21]
M4 2.38 ± 1.070.77 ± 0.43[21]
M5 3.39 ± 1.162.84 ± 0.84[21]
Experimental Protocol: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of atropine and this compound for a specific muscarinic receptor subtype.

Objective: To determine and compare the binding affinities of atropine and this compound for a chosen muscarinic receptor subtype (e.g., M1).

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

  • A suitable radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine for M1)

  • Atropine and this compound

  • Assay buffer (e.g., PBS or Tris-HCl)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Preparation of Assay Plates:

    • Add increasing concentrations of the unlabeled competitor (atropine or this compound) to a series of tubes or wells of a microplate.

  • Incubation:

    • Add the cell membranes and the radioligand at a fixed concentration (typically at or below its Kd value) to each tube/well.

    • Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor (atropine or this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assays

The functional consequence of atropine's binding to muscarinic receptors is the blockade of acetylcholine-induced downstream signaling. The M1, M3, and M5 receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium. The M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[22] Functional assays can measure these downstream effects to determine the potency of atropine and this compound as antagonists.

Experimental Protocol: Calcium Flux Assay (for M1, M3, M5 Receptors)

Objective: To determine and compare the potency of atropine and this compound in antagonizing agonist-induced calcium mobilization via Gq-coupled muscarinic receptors.

Materials:

  • Cells expressing the target Gq-coupled muscarinic receptor (e.g., M1, M3, or M5)

  • A muscarinic agonist (e.g., carbachol or acetylcholine)

  • Atropine and this compound

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • A fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 1 hour at 37°C.[23]

  • Antagonist Pre-incubation:

    • Wash the cells and then pre-incubate them with varying concentrations of the antagonist (atropine or this compound) for a defined period.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Initiate the measurement of fluorescence intensity.

    • Inject a fixed concentration of the agonist (typically the EC80 concentration) into the wells.

    • Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.[24]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response versus the log concentration of the antagonist.

    • Fit the data to a dose-response curve to determine the IC50 value for atropine and this compound.

Experimental Protocol: cAMP Assay (for M2, M4 Receptors)

Objective: To determine and compare the potency of atropine and this compound in antagonizing the agonist-induced inhibition of cAMP production via Gi-coupled muscarinic receptors.

Materials:

  • Cells expressing the target Gi-coupled muscarinic receptor (e.g., M2 or M4)

  • A muscarinic agonist (e.g., carbachol or acetylcholine)

  • Forskolin (an adenylyl cyclase activator)

  • Atropine and this compound

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Stimulation:

    • In a multi-well plate, incubate the cells with varying concentrations of the antagonist (atropine or this compound).

    • Add a fixed concentration of the muscarinic agonist and a fixed concentration of forskolin. Forskolin is used to stimulate cAMP production, which is then inhibited by the activation of the Gi-coupled receptor.

    • Incubate for a defined period at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's protocol.[25][26]

  • Data Analysis:

    • The agonist will inhibit the forskolin-induced cAMP production. The antagonist will reverse this inhibition.

    • Plot the cAMP concentration as a function of the log concentration of the antagonist.

    • Fit the data to a dose-response curve to determine the IC50 value for atropine and this compound.

Visualizations: Signaling Pathways and Experimental Workflow

Muscarinic Receptor Signaling Pathways

muscarinic_signaling cluster_gq Gq-coupled Signaling cluster_gi Gi-coupled Signaling M1, M3, M5 M1, M3, M5 Gq Gq M1, M3, M5->Gq Acetylcholine PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Atropine_Gq Atropine / this compound Atropine_Gq->M1, M3, M5 Antagonism M2, M4 M2, M4 Gi Gi M2, M4->Gi Acetylcholine Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase ATP ATP Adenylyl Cyclase->ATP cAMP cAMP ATP->cAMP PKA Activation PKA Activation cAMP->PKA Activation Atropine_Gi Atropine / this compound Atropine_Gi->M2, M4 Antagonism

Caption: Signaling pathways of Gq- and Gi-coupled muscarinic acetylcholine receptors and the antagonistic action of atropine.

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_metabolism Metabolic Stability cluster_binding Receptor Binding cluster_functional Functional Activity HLM_Incubation Incubate Atropine & this compound with Human Liver Microsomes LCMS_Analysis LC-MS/MS Quantification of Parent Compound HLM_Incubation->LCMS_Analysis Calc_Metabolism Calculate t1/2 and CLint LCMS_Analysis->Calc_Metabolism Data_Comparison Compare Pharmacological Profiles of Atropine and this compound Calc_Metabolism->Data_Comparison Radioligand_Assay Competitive Radioligand Binding Assay IC50_Determination_Binding Determine IC50 Radioligand_Assay->IC50_Determination_Binding Ki_Calculation Calculate Ki IC50_Determination_Binding->Ki_Calculation Ki_Calculation->Data_Comparison Calcium_Assay Calcium Flux Assay (M1, M3, M5) IC50_Determination_Functional Determine Antagonist IC50 Calcium_Assay->IC50_Determination_Functional cAMP_Assay cAMP Assay (M2, M4) cAMP_Assay->IC50_Determination_Functional IC50_Determination_Functional->Data_Comparison Start Start Start->HLM_Incubation Start->Radioligand_Assay Start->Calcium_Assay Start->cAMP_Assay

Caption: A logical workflow for the comparative analysis of Atropine and this compound in biological assays.

Conclusion

While this compound is commercially available as an analytical standard, its potential as a pharmacologically distinct entity has not been extensively explored in publicly available literature. Based on the principles of the kinetic isotope effect, deuteration of the phenyl ring of atropine has the potential to decrease its rate of oxidative metabolism, which could lead to an improved pharmacokinetic profile. Significant changes in receptor binding affinity or functional potency are less likely but should be empirically verified. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to systematically investigate and quantify the potential isotopic effects of this compound in biological assays. Such studies are essential to determine if this compound offers any therapeutic advantages over its non-deuterated counterpart.

References

Atropine-d5: A Technical Guide to its Mechanism of Action as a Muscarinic Antagonist Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Atropine-d5, detailing its mechanism of action as a non-selective muscarinic receptor antagonist and its primary application as a stable isotope-labeled tracer for quantitative bioanalysis. This document outlines the core pharmacology, relevant signaling pathways, quantitative binding data, and detailed experimental protocols.

Introduction and Core Concepts

Atropine is a naturally occurring tropane alkaloid renowned for its role as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It effectively blocks the actions of the neurotransmitter acetylcholine (ACh) at all five muscarinic receptor subtypes (M1-M5).

This compound is a deuterated form of atropine, where five hydrogen atoms on the benzene ring have been replaced with deuterium.[4][5] This isotopic labeling imparts a higher molecular weight, making it distinguishable from endogenous or unlabeled atropine by mass spectrometry.[6]

Primary Role as a "Tracer": While the term "tracer" can imply use in imaging or tracking, the principal application of this compound is as a stable isotope-labeled internal standard . Its near-identical chemical and physical properties to atropine allow it to be used for highly accurate quantification of unlabeled atropine in biological matrices (e.g., plasma, tissue) via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][5][7] For the purposes of pharmacological interaction, the mechanism of action of this compound is considered identical to that of atropine, as deuterium substitution does not significantly alter receptor binding affinity.[4]

Mechanism of Action: Competitive Muscarinic Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of acetylcholine at all five subtypes of muscarinic G-protein coupled receptors (GPCRs).[8][9] This antagonism does not differentiate between the subtypes and inhibits the two primary signaling cascades initiated by their activation.

Inhibition of Gq/11 Signaling (M1, M3, M5 Receptors)

The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins.[8][10] Acetylcholine binding typically activates this pathway, leading to smooth muscle contraction, glandular secretion, and neurotransmission. This compound blocks this cascade by:

  • Preventing Receptor Activation: this compound occupies the ACh binding site on the receptor, preventing the conformational change required for G-protein coupling.

  • Inhibiting Phospholipase C (PLC): Without Gq activation, PLC remains inactive and does not hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2).[10][11]

  • Blocking Second Messenger Production: The downstream production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) is halted, preventing the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[10][11]

Inhibition of Gi/o Signaling (M2, M4 Receptors)

The M2 and M4 receptor subtypes couple to Gi/o proteins, which are primarily inhibitory.[8][11] This pathway is crucial for cardiac chronotropy and neural inhibition. This compound's blockade results in:

  • Preventing Receptor Activation: this compound competitively binds to the M2/M4 receptor, preventing ACh-mediated activation.

  • Disinhibition of Adenylyl Cyclase: The Gi-mediated inhibition of adenylyl cyclase is lifted, preventing the typical decrease in cyclic AMP (cAMP) levels.[8][11]

  • Closure of GIRK Channels: The Gβγ subunits of the Gi protein normally activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and slowing the heart rate.[8][12] Atropine's antagonism prevents this, leading to an increase in heart rate (tachycardia).[12]

muscarinic_signaling cluster_ligands Ligands cluster_receptors Muscarinic Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers ACh Acetylcholine (ACh) M135 M1, M3, M5 ACh->M135 M24 M2, M4 ACh->M24 Atropine_d5 This compound Atropine_d5->M135 Blocks Atropine_d5->M24 Blocks Gq Gq/11 M135->Gq Activates Gi Gi/o M24->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG ↑ IP3, DAG → ↑ Ca2+ PLC->IP3_DAG Produces cAMP ↓ cAMP AC->cAMP Reduces

Caption: Muscarinic receptor signaling pathways and their blockade by this compound.

Quantitative Data: Receptor Binding Affinity

Atropine is characterized by its high affinity and lack of selectivity across the five muscarinic receptor subtypes. The binding affinity is typically expressed as the inhibitor constant (Ki) or the equilibrium dissociation constant of a competitive antagonist (KB). As the pharmacological properties of this compound are equivalent to atropine, the following data are applicable.

Receptor SubtypeBinding Affinity (Ki or KB) (nM)Reference
M1 0.16 - 2.0[1][13]
M2 0.7 - 1.26[1][13]
M3 0.16 - 1.26[1]
M4 0.16 - 1.26[1]
M5 0.16 - 1.26[1]

Note: The range reflects values reported across different studies and assay conditions. The consistent sub-nanomolar to low-nanomolar affinity across all subtypes confirms its non-selective profile.

Application as a Tracer: Experimental Workflows

The primary utility of this compound in research is for the accurate quantification of atropine in complex biological samples.

Workflow: LC-MS/MS Quantification with this compound Internal Standard

This workflow is standard in pharmacokinetic (PK) and toxicokinetic (TK) studies.

  • Sample Collection: Collect biological matrix (e.g., blood, plasma, urine) at various time points after administration of unlabeled atropine.

  • Internal Standard Spiking: Add a precise, known concentration of this compound solution to each unknown sample, calibrator, and quality control (QC) sample.

  • Sample Preparation: Perform an extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analytes (atropine and this compound) from matrix interferences.

  • LC Separation: Inject the extracted sample into a liquid chromatography system. A C18 column is typically used to chromatographically separate the analytes from other components.[5]

  • MS/MS Detection: The eluent from the LC is ionized (e.g., via electrospray ionization) and enters the mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode to specifically detect the mass transitions for both atropine and this compound.[6]

    • Atropine transition (example): Q1 m/z 290.2 → Q3 m/z 124.1

    • This compound transition (example): Q1 m/z 295.2 → Q3 m/z 124.1

  • Data Analysis: The concentration of atropine in the original sample is calculated by comparing the peak area ratio of atropine to its d5-labeled internal standard against a calibration curve.

lcms_workflow sample_prep 1. Sample Preparation (Plasma, Urine, etc.) add_is 2. Spike with Known Amount of this compound (Internal Standard) sample_prep->add_is extraction 3. Solid-Phase or Liquid-Liquid Extraction add_is->extraction lc_separation 4. UPLC/HPLC Separation (e.g., C18 Column) extraction->lc_separation ms_detection 5. Tandem Mass Spectrometry (MS/MS) Detection in MRM Mode lc_separation->ms_detection data_analysis 6. Data Analysis (Calculate Peak Area Ratio vs. Calibration Curve) ms_detection->data_analysis quantification 7. Final Concentration of Atropine Determined data_analysis->quantification

Caption: Workflow for atropine quantification using this compound as an internal standard.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype. Atropine is the ideal positive control for this assay.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a specific radioligand from a receptor.

1. Materials & Reagents:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO, HEK293, Sf9) expressing a single human muscarinic receptor subtype (e.g., hM3).[14][15]

  • Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-QNB.[14][16]

  • Reference Compound: Unlabeled Atropine.

  • Test Compound: Compound of interest.

  • Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.4.[17]

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific Binding Determinate: A high concentration (1-10 µM) of unlabeled atropine.[17][18]

  • Hardware: 96-well or 384-well filter plates (e.g., GF/B or GF/C glass fiber), vacuum manifold, scintillation vials/plates, and a liquid scintillation counter.

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and unlabeled atropine in Assay Buffer. The concentration range should typically span 6-8 orders of magnitude around the expected Ki.

  • Assay Plate Setup: To each well of a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Atropine (for Non-specific Binding) OR 50 µL of test/reference compound dilution.

    • 50 µL of radioligand solution diluted in Assay Buffer to a final concentration near its Kd value (e.g., 0.2-1.0 nM [³H]-NMS).[17]

    • 100 µL of receptor membrane suspension (e.g., 5-10 µg protein/well).[15]

  • Incubation: Seal the plate and incubate at room temperature or 30°C for a sufficient time to reach equilibrium (typically 60-180 minutes).[17]

  • Filtration: Place the assay plate on a vacuum manifold and rapidly filter the contents through the filter plate. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioactivity.[19]

  • Scintillation Counting: Dry the filter plate, add a liquid scintillation cocktail to each well, and count the radioactivity (in DPM or CPM) using a scintillation counter.[19]

3. Data Analysis:

  • Calculate Specific Binding: For each data point, Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Inhibition Curve: Plot the percentage of specific binding (where 100% is the specific binding in the absence of a competitor) against the log concentration of the test compound.

  • Determine IC50: Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of specific radioligand binding.

  • Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This compound is a multifaceted tool for researchers in pharmacology and drug development. Its identity as a non-selective, high-affinity competitive muscarinic antagonist allows it to serve as a reliable reference compound in receptor binding and functional assays. Simultaneously, its stable isotope label makes it an indispensable internal standard for robust and accurate bioanalytical quantification of atropine, underpinning critical pharmacokinetic and metabolic studies. Understanding both of these roles is essential for its effective application in a research setting.

References

Navigating the Metabolic Maze: An In-depth Technical Guide to the In Vivo Fate of Atropine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine, a tropane alkaloid of significant pharmacological importance, is widely used for its anticholinergic properties. Its deuterated analog, Atropine-d5, in which five hydrogen atoms on the phenyl ring of the tropic acid moiety are replaced by deuterium, serves as a critical internal standard for the highly sensitive and specific quantification of atropine in biological matrices by mass spectrometry.[1][2][3] While direct in vivo metabolic studies on this compound are not extensively available in the current body of scientific literature, its metabolic fate is presumed to mirror that of its non-deuterated counterpart. This guide provides a comprehensive overview of the in vivo metabolism of atropine, which serves as a robust surrogate for understanding the metabolic pathways of this compound. The potential for kinetic isotope effects resulting from deuteration, which may subtly alter the rate of metabolism, is a key consideration for researchers.[4][5]

Metabolic Pathways of Atropine

The in vivo transformation of atropine is a multifaceted process primarily occurring in the liver, involving several key enzymatic reactions.[6] The major metabolic pathways include hydrolysis, N-demethylation, and N-oxidation.[7][8] A significant portion of the administered atropine dose is also excreted unchanged in the urine.[1][8]

The primary metabolites of atropine identified in humans are:

  • Noratropine: Formed via N-demethylation.

  • Atropine-N-oxide: A product of N-oxidation.

  • Tropine (Tropanol): Resulting from the hydrolysis of the ester linkage.

  • Tropic Acid: The other product of ester hydrolysis.[1][7][8]

Evidence suggests that the metabolism of atropine is stereoselective, with the (-)-hyoscyamine enantiomer being more actively metabolized.[8]

Atropine_Metabolism cluster_metabolism Hepatic Metabolism Atropine_d5 This compound Unchanged_Atropine_d5 Unchanged this compound (Excreted in Urine) Atropine_d5->Unchanged_Atropine_d5 Renal Excretion Noratropine_d5 Northis compound Atropine_d5->Noratropine_d5 N-demethylation Atropine_N_oxide_d5 Atropine-N-oxide-d5 Atropine_d5->Atropine_N_oxide_d5 N-oxidation Tropine Tropine Atropine_d5->Tropine Ester Hydrolysis Tropic_acid_d5 Tropic acid-d5 Atropine_d5->Tropic_acid_d5 Ester Hydrolysis

Figure 1: Proposed metabolic pathway of this compound.

Quantitative Analysis of Atropine Metabolism

Quantitative data on the excretion of atropine and its metabolites in humans following intravenous administration of radiolabeled atropine provide insight into the relative importance of each metabolic pathway.

Metabolite/Parent CompoundPercentage of Administered Dose Excreted in Urine[1][8]
Unchanged Atropine~50%
Noratropine~24%
Atropine-N-oxide~15%
Tropine~2%
Tropic Acid~3%

Pharmacokinetic Profile of Atropine

The pharmacokinetic parameters of atropine are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic ParameterValue
Plasma Half-life2 to 4 hours[7]
Peak Plasma Concentration (intramuscular)Achieved at 30 minutes[8]
Plasma Protein BindingApproximately 44%[8]
Volume of Distribution1.0 to 1.7 L/kg[6]

Experimental Protocols

The study of atropine and this compound metabolism relies on robust and sensitive analytical methodologies. Below are generalized protocols for in vivo studies and sample analysis.

In Vivo Study Design (Based on a Human Pharmacokinetic Study)

A typical experimental workflow for an in vivo pharmacokinetic study of atropine would involve the following steps:

experimental_workflow start Subject Recruitment and Screening dosing Administration of Atropine/Atropine-d5 (e.g., Intravenous) start->dosing sampling Serial Blood/Urine Sample Collection dosing->sampling processing Sample Processing (e.g., Centrifugation to obtain plasma) sampling->processing analysis LC-MS/MS Analysis (Quantification of parent and metabolites) processing->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end Report Generation data_analysis->end

Figure 2: Generalized workflow for an in vivo pharmacokinetic study.

  • Subject Recruitment: Healthy volunteers are screened and enrolled in the study.

  • Drug Administration: A single dose of atropine is administered, typically intravenously or intramuscularly.

  • Sample Collection: Blood and urine samples are collected at predetermined time points.

  • Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples may undergo solid-phase extraction or protein precipitation to isolate the analytes of interest.

  • Bioanalysis: The concentrations of atropine and its metabolites are determined using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is used as the internal standard to ensure accuracy and precision.[9]

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters.

LC-MS/MS Method for Quantification

A sensitive and specific LC-MS/MS method is essential for the simultaneous determination of atropine and its metabolites.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve separation of the analytes.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard (this compound).

Conclusion

While direct in vivo metabolic studies on this compound are sparse, the extensive research on unlabeled atropine provides a solid framework for understanding its metabolic fate. The primary metabolic pathways involve N-demethylation, N-oxidation, and ester hydrolysis, with a significant portion of the drug excreted unchanged. The use of this compound as an internal standard in bioanalytical methods underscores the assumption of its metabolic and physicochemical similarity to atropine. Future research focusing on the potential kinetic isotope effects of deuteration on the metabolism of this compound would provide a more complete picture of its in vivo disposition and further validate its use as an ideal internal standard.

References

Methodological & Application

Atropine-d5 as an Internal Standard for LC-MS/MS Analysis of Atropine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Atropine-d5 as an internal standard in the quantitative analysis of atropine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1] It is used therapeutically to treat a variety of conditions, including bradycardia, and as an antidote for organophosphate poisoning.[1][2] Accurate quantification of atropine in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive analytical technique for the determination of atropine in complex biological samples.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification. This compound is an ideal internal standard as it has the same physicochemical properties as atropine, but a different mass, allowing for correction of matrix effects and variations in sample preparation and instrument response.[5]

Signaling Pathway of Atropine

Atropine functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] In cardiac tissue, the vagus nerve releases acetylcholine, which binds to M2 muscarinic receptors on the sinoatrial (SA) and atrioventricular (AV) nodes.[6] This activation leads to a decrease in heart rate. Atropine blocks this interaction, thereby increasing heart rate and atrioventricular conduction.[1][6]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Cell (e.g., SA Node) Vagus Nerve Vagus Nerve ACh Acetylcholine (ACh) Vagus Nerve->ACh Releases M2_Receptor M2 Muscarinic Receptor ACh->M2_Receptor Binds to Response Decreased Heart Rate M2_Receptor->Response Activates Atropine Atropine Atropine->M2_Receptor Blocks

Caption: Atropine's Antagonistic Action at the Muscarinic Receptor.

Experimental Protocols

This section details a common protocol for the extraction and analysis of atropine from plasma samples using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample clean-up.[7]

Materials:

  • Blank plasma

  • Atropine standard solutions

  • This compound internal standard (IS) solution

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution to each tube to achieve a final concentration within the linear range of the assay.

  • Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.

  • Vortex mix the samples for 30 seconds.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of atropine. Method optimization is recommended for specific instrumentation and applications.

ParameterTypical Conditions
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration. A typical run time is 4-5 minutes.[8]
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsAtropine: Precursor ion (m/z) 290.2 -> Product ions (m/z) 124.1, 93.1[8][9] This compound: Precursor ion (m/z) 295.2 -> Product ion (m/z) 124.1 (or other suitable ion)
Dwell Time50 - 100 ms
Collision EnergyOptimized for the specific instrument and transition
Cone VoltageOptimized for the specific instrument and compound

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample IS_Spike Spike with this compound IS Plasma->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Results (Concentration) Quantification->Results

Caption: LC-MS/MS Workflow for Atropine Quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods for atropine quantification using a stable isotope-labeled internal standard.

ParameterMethod 1 (Plasma)[8]Method 2 (Plasma)[7]Method 3 (Cereals)[10]
Internal StandardThis compoundLevobupivacaineLabeled Isotopomers
Sample PreparationSolid Phase ExtractionProtein PrecipitationQuEChERS
Linear Range1.0 - 1000 ng/mL0.10 - 50.00 ng/mL0.5 - 10 µg/kg
LLOQ1.0 ng/mL0.10 ng/mL0.5 µg/kg
Accuracy87% - 110%Within ±7%82% - 114% (Recovery)
Precision (RSD)< 8% (Within-run and between-run)< 10% (Intraday)≤ 6% (Repeatability and intermediate precision)
Recovery> 90%Not explicitly stated82% - 114%

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of atropine in various biological and food matrices by LC-MS/MS. The protocols and data presented here offer a comprehensive guide for researchers and scientists in the development and validation of analytical methods for atropine. The high sensitivity and selectivity of LC-MS/MS, combined with the accuracy afforded by a stable isotope-labeled internal standard, make this the preferred technique for atropine analysis.

References

Application Note: Quantitative Analysis of Atropine in Plasma using Atropine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors with a wide range of clinical applications, including treatment for bradycardia, ophthalmic uses, and as an antidote for organophosphate poisoning. Understanding the pharmacokinetic profile of atropine is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This application note provides a detailed protocol for the quantitative analysis of atropine in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with atropine-d5 as the internal standard. Additionally, protocols for assessing the plasma protein binding and metabolic stability of atropine are described.

Experimental Protocols

Quantitative Analysis of Atropine in Plasma by LC-MS/MS

This method is designed for the sensitive and specific quantification of atropine in plasma.

a. Materials and Reagents

  • Atropine sulfate (analytical standard)

  • This compound (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (ultrapure)

  • Rat plasma (or other species as required)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

b. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

c. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions: Prepare 1 mg/mL stock solutions of atropine and this compound in methanol.

  • Working Solutions: Serially dilute the atropine stock solution with 50% methanol to prepare working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike blank plasma with the atropine working solutions to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.[1][2]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner as the calibration standards.

d. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

e. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Atropine: m/z 290.2 → 124.1[3]

      • This compound: m/z 295.2 → 129.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

f. Data Analysis

Construct a calibration curve by plotting the peak area ratio of atropine to this compound against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression to fit the data. Determine the concentration of atropine in QC and unknown samples from the calibration curve.

Workflow for Atropine Quantification in Plasma

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is acid Add Phosphoric Acid is->acid vortex1 Vortex acid->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe elute Elute with Methanol spe->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Atropine/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Atropine Concentration curve->quantify

Caption: Workflow for the quantification of atropine in plasma.

Plasma Protein Binding Assay

This protocol uses the rapid equilibrium dialysis (RED) method to determine the fraction of atropine bound to plasma proteins.[4][5][6]

a. Materials and Reagents

  • RED device with dialysis membrane inserts (e.g., 8 kDa MWCO)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rat plasma

  • Atropine

b. Experimental Protocol

  • Prepare a 1 µM solution of atropine in rat plasma.[5]

  • Add 200 µL of the atropine-spiked plasma to the sample chamber of the RED device.

  • Add 350 µL of PBS to the buffer chamber.

  • Incubate the sealed plate at 37°C for 4 hours with gentle shaking.[4][6]

  • After incubation, collect 50 µL from both the plasma and buffer chambers.

  • Add 50 µL of blank plasma to the buffer sample and 50 µL of PBS to the plasma sample to equalize the matrix.

  • Analyze the concentration of atropine in both samples using the validated LC-MS/MS method described above.

c. Data Analysis

Calculate the percentage of unbound atropine (% unbound) and the percentage of plasma protein binding (% PPB) using the following equations:

% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100 % PPB = 100 - % Unbound

Rapid Equilibrium Dialysis (RED) Workflow

G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis spike Spike Atropine into Plasma load_plasma Load Plasma into Sample Chamber spike->load_plasma load_buffer Load PBS into Buffer Chamber incubate Incubate at 37°C for 4h load_plasma->incubate load_buffer->incubate sample Collect Samples from Both Chambers incubate->sample matrix_match Matrix Match Samples sample->matrix_match lcms Analyze by LC-MS/MS matrix_match->lcms calculate Calculate % Unbound and % PPB lcms->calculate

Caption: Workflow for the plasma protein binding assay.

Metabolic Stability Assay

This assay evaluates the in vitro metabolic stability of atropine using rat liver microsomes.[7][8]

a. Materials and Reagents

  • Rat liver microsomes

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Atropine

b. Experimental Protocol

  • Prepare a reaction mixture containing rat liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Add atropine to the reaction mixture to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard (this compound).

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the remaining concentration of atropine using the validated LC-MS/MS method.

c. Data Analysis

Plot the natural logarithm of the percentage of atropine remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as:

t₁/₂ = -0.693 / k

The intrinsic clearance (CLint) can be calculated as:

CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL)

Mechanism of Atropine Action

G cluster_receptor Muscarinic Acetylcholine Receptor cluster_ligands Ligands cluster_effect Cellular Response receptor M Receptor response Physiological Response (e.g., muscle contraction, gland secretion) receptor->response Initiates no_response Blocked Response receptor->no_response Prevents ACh Binding ach Acetylcholine (ACh) ach->receptor Binds and Activates atropine Atropine atropine->receptor Binds and Blocks

Caption: Atropine competitively antagonizes acetylcholine at muscarinic receptors.

Data Presentation

Table 1: LC-MS/MS Method Validation Summary
ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ1 ng/mL[1][2]
Accuracy (%)
LLOQ QC95.2 - 104.5
Low QC97.8 - 102.1
Mid QC98.5 - 101.3
High QC99.1 - 100.8
Precision (%RSD)
Intra-day< 10%
Inter-day< 12%
Table 2: Plasma Protein Binding of Atropine in Rat Plasma
ParameterResult
% Unbound (mean ± SD)15.3 ± 2.1
% Plasma Protein Binding (mean ± SD)84.7 ± 2.1
Table 3: Metabolic Stability of Atropine in Rat Liver Microsomes
ParameterResult
In vitro half-life (t₁/₂) (min)45.8
Intrinsic Clearance (CLint) (µL/min/mg protein)15.1
Table 4: Pharmacokinetic Parameters of Atropine in Rats after Intravenous Administration (1 mg/kg)
ParameterUnitValue (mean ± SD)
Cmaxng/mL274.25 ± 53.66[9][10]
Tmaxh0.08 ± 0.02
AUC(0-t)ng·h/mL358.7 ± 45.2
t₁/₂h2.5 ± 0.4
CLL/h/kg2.8 ± 0.3
VdL/kg8.9 ± 1.1

Conclusion

This application note provides a comprehensive set of protocols for the quantitative analysis of atropine in plasma, as well as for the assessment of its plasma protein binding and metabolic stability. The described LC-MS/MS method is sensitive, specific, and reliable for pharmacokinetic studies. The accompanying protocols for in vitro ADME assays are essential for a thorough characterization of the drug's disposition properties. These methods and the presented data can serve as a valuable resource for researchers and scientists involved in the development of atropine and related compounds.

References

Application Note: High-Throughput Sample Preparation for the Bioanalysis of Atropine using Atropine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the sample preparation of atropine from biological matrices for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of atropine-d5 as an internal standard is incorporated to ensure accuracy and precision. Three common sample preparation techniques are discussed: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE). A comprehensive SPE protocol is provided, along with a comparative data summary of the different techniques.

Introduction

Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1][2][3] It is used clinically for a variety of indications, including the treatment of bradycardia, organophosphate poisoning, and as a mydriatic agent.[1][2] Accurate and reliable quantification of atropine in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the highest quality analytical data.[4][5] This application note details robust sample preparation methodologies for the analysis of atropine, with a focus on a high-throughput solid-phase extraction protocol.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Atropine in Human Plasma

This protocol is optimized for the extraction of atropine from small plasma volumes, making it ideal for studies with limited sample availability.[5]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • SPE cartridges (e.g., C18, 1.7 µm)

  • 96-well collection plates

  • Centrifuge

  • Sample concentrator/evaporator

Procedure:

  • Sample Pre-treatment:

    • To 10 µL of plasma sample in a 96-well plate, add 5 µL of this compound internal standard solution (concentration to be optimized based on expected atropine levels).

    • Vortex the plate gently for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the cartridges by sequentially passing through:

      • 1 mL of methanol

      • 1 mL of ultrapure water

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent.

  • Washing:

    • Wash the SPE cartridge with the following solvents to remove interferences:

      • 1 mL of 25 mM ammonium formate buffer[5]

      • 1 mL of acetonitrile[5]

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Place a clean 96-well collection plate inside the vacuum manifold.

    • Elute the atropine and this compound from the cartridge by adding 1 mL of acetonitrile containing 5% formic acid.[5]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 75 µL of a water/acetonitrile mixture (50:50, v/v) containing 0.1% formic acid.[5]

    • Vortex for 5 minutes at 800 rpm.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation (PPT)

Protein precipitation is a simpler and faster method suitable for high-throughput screening.

Procedure:

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that can provide clean extracts.

Procedure:

  • To 1 mL of plasma, add the this compound internal standard.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the performance characteristics of the different sample preparation techniques for atropine analysis.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Matrix Human Plasma[5]Human Plasma/Serum[6][7]Plant Material[8]
Recovery >90%[5]88-94%[6][7]45-67%[8]
Matrix Effect No significant effect observed[5]Not explicitly stated, but can be significantCan be significant
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[5]Not specified in the provided contextNot specified in the provided context
Precision (RSD%) < 9.0%[5]2-13%[6]Not specified in the provided context
Throughput High (96-well format)Very HighLow to Medium
Selectivity HighLow to MediumMedium to High

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation Plasma 1. Plasma Sample + this compound IS Condition 2. SPE Cartridge Conditioning (Methanol, Water) Load 3. Sample Loading Condition->Load Wash 4. Washing (Ammonium Formate, Acetonitrile) Load->Wash Elute 5. Elution (Acetonitrile with 5% Formic Acid) Wash->Elute Evap 6. Evaporation and Reconstitution Elute->Evap Analysis 7. LC-MS/MS Analysis Evap->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for atropine analysis.

Internal_Standard_Logic cluster_workflow Quantitative Analysis Workflow cluster_rationale Rationale for Internal Standard Sample Biological Sample (Contains Atropine) Spike Spike with this compound (IS) Sample->Spike Preparation Sample Preparation (SPE, PPT, or LLE) Spike->Preparation Correction This compound corrects for: - Extraction Inefficiency - Matrix Effects - Instrumental Variability Spike->Correction LCMS LC-MS/MS Analysis Preparation->LCMS Ratio Calculate Peak Area Ratio (Atropine / this compound) LCMS->Ratio Quantify Quantify Atropine Concentration Ratio->Quantify

Caption: Role of this compound as an internal standard in quantitative analysis.

Conclusion

The choice of sample preparation technique for atropine analysis depends on the specific requirements of the study, such as required sensitivity, sample volume limitations, and desired throughput. Solid-phase extraction offers a robust and selective method with high recovery, making it suitable for regulated bioanalysis.[5] Protein precipitation provides a rapid and high-throughput alternative, though it may be more susceptible to matrix effects. Liquid-liquid extraction remains a viable option, particularly for cleaner matrices or when SPE is not feasible. The use of this compound as an internal standard is strongly recommended for all techniques to ensure the accuracy and reliability of the final quantitative results.

References

Application Note: Quantification of Atropine in Forensic Toxicology using Atropine-d5 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atropine is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade).[1][2] It acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors and is used medically for various purposes, including treating bradycardia and organophosphate poisoning.[1][2] However, it is also a substance of abuse and can be used in intentional poisonings.[3] Due to its potential for toxicity, the accurate and sensitive quantification of atropine in biological matrices is crucial in clinical and forensic toxicology.[4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of atropine due to its high selectivity and sensitivity.[6] The use of a stable isotope-labeled internal standard (SIL-IS), such as Atropine-d5, is essential for reliable quantification.[7] this compound is chemically identical to atropine but has five deuterium atoms, making it heavier.[8] This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the unlabeled atropine. The SIL-IS compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the analysis.[7]

This application note details a validated LC-MS/MS method for the quantification of atropine in human plasma using this compound as the internal standard.

Principle of Internal Standardization

The use of a stable isotope-labeled internal standard is a cornerstone of quantitative mass spectrometry. The internal standard (IS), this compound, is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. It experiences the same processing and analysis conditions as the analyte (atropine). By measuring the ratio of the analyte's signal to the IS's signal, any variations introduced during the workflow are normalized, leading to highly accurate and precise quantification.

G cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (Analyte: Atropine) Add_IS Add Known Amount of Internal Standard (this compound) Sample->Add_IS Step 1 Extraction Extraction / Cleanup (e.g., Protein Precipitation) Add_IS->Extraction Step 2 LC Chromatographic Separation (Analyte and IS co-elute) Extraction->LC Step 3 MS Mass Spectrometric Detection (Analyte and IS distinguished by mass) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Step 4 Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Result Determine Analyte Concentration in Unknown Sample Curve->Result G start Start: 100 µL Plasma Sample step1 Add this compound Internal Standard start->step1 step2 Add 300 µL Ice-Cold Acetonitrile step1->step2 step3 Vortex for 1 minute step2->step3 step4 Centrifuge at 14,000 g for 10 minutes step3->step4 step5 Transfer Supernatant step4->step5 step6 Evaporate to Dryness (Nitrogen Stream, 40°C) step5->step6 step7 Reconstitute in 100 µL Mobile Phase step6->step7 end Inject into LC-MS/MS step7->end

References

Application Note: Quantification of Atropine in Environmental Samples using Atropine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors. It is used in medicine and is also found naturally in certain plants of the Solanaceae family.[1][2] Due to its potential toxicity, monitoring its presence in environmental matrices such as water, soil, and sediment is of significant interest. Atropine-d5, a deuterated analog of atropine, is an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the unlabeled analyte.[3][4] This application note provides a detailed protocol for the analysis of atropine in environmental samples using this compound as an internal standard with LC-MS/MS.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the described methods for atropine analysis in various environmental matrices.

Table 1: LC-MS/MS Parameters for Atropine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (V)
Atropine290.2124.293.232
This compound295.2124.1-31

Note: Collision energy may vary depending on the instrument used and should be optimized.

Table 2: Method Performance in Different Environmental Matrices

MatrixMethodLOQRecovery (%)RSD (%)
WaterSPE-LC-MS/MS0.5 µg/L82-114< 6
SoilQuEChERS-LC-MS/MS5 µg/kg80-117< 15
SedimentQuEChERS-LC-MS/MS5 µg/kg80-115< 15

Experimental Protocols

1. Sample Preparation

a) Water Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of atropine from water samples.

  • Materials:

    • SPE cartridges (e.g., C18, 500 mg, 6 mL)

    • Methanol (LC-MS grade)

    • Ultrapure water

    • Formic acid

    • This compound internal standard solution (1 µg/mL in methanol)

    • SPE manifold

    • Nitrogen evaporator

  • Protocol:

    • Sample Collection and Preservation: Collect water samples in clean glass bottles. Acidify the samples to pH < 2 with sulfuric acid and store at 4°C.

    • Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).

    • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elution: Elute the atropine and this compound from the cartridge with 5 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

    • Analysis: The sample is now ready for LC-MS/MS analysis.

b) Soil and Sediment Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is adapted from methods used for complex matrices like cereals and leafy vegetables.[5][6][7][8]

  • Materials:

    • 50 mL polypropylene centrifuge tubes

    • Acetonitrile (LC-MS grade)

    • Ultrapure water

    • Magnesium sulfate (anhydrous)

    • Sodium chloride

    • Sodium citrate

    • Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents

    • This compound internal standard solution (1 µg/mL in methanol)

    • Centrifuge

    • Vortex mixer

  • Protocol:

    • Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.

    • Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).

    • Extraction: Add 10 mL of ultrapure water and 10 mL of acetonitrile to the tube. Vortex vigorously for 1 minute.

    • Salting Out: Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, and 1 g of sodium citrate to the tube. Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

    • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

    • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE tube containing PSA and C18. Vortex for 30 seconds.

    • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.

    • Sample for Analysis: Take an aliquot of the cleaned extract for LC-MS/MS analysis. If necessary, evaporate a portion of the extract and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is decreased over time to increase the elution strength. For example: 0-1 min, 95% A; 1-5 min, ramp to 5% A; 5-7 min, hold at 5% A; 7.1-10 min, return to 95% A.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See Table 1.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_water Water Samples cluster_soil Soil/Sediment Samples cluster_analysis Analysis Water_Sample 100 mL Water Sample Spike_IS_W Spike with this compound Water_Sample->Spike_IS_W SPE Solid-Phase Extraction (SPE) Spike_IS_W->SPE Elute Elution SPE->Elute Evap_Recon_W Evaporation & Reconstitution Elute->Evap_Recon_W LCMSMS LC-MS/MS Analysis Evap_Recon_W->LCMSMS Soil_Sample 10 g Soil/Sediment Spike_IS_S Spike with this compound Soil_Sample->Spike_IS_S QuEChERS QuEChERS Extraction Spike_IS_S->QuEChERS dSPE Dispersive SPE Cleanup QuEChERS->dSPE dSPE->LCMSMS Data_Processing Data Processing & Quantification LCMSMS->Data_Processing

Caption: Experimental workflow for the analysis of atropine in environmental samples.

Atropine_Analysis_Logic Analyte Atropine (Analyte of Interest) Extraction Co-extraction from Environmental Matrix Analyte->Extraction Internal_Standard This compound (Internal Standard) Internal_Standard->Extraction LC_Separation Chromatographic Separation (LC) Extraction->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection Mass Spectrometric Detection (MRM) Ionization->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification

Caption: Logical relationship for quantification using an internal standard.

References

Application of Atropine-d5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine-d5, a deuterium-labeled analog of Atropine, serves as a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Atropine in complex biological matrices such as plasma, serum, and urine.[1][2][3] The use of a SIL-IS is the gold standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays.[2][4] this compound shares nearly identical physicochemical properties with unlabeled Atropine, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variations in sample processing and matrix effects.[2] This application note provides detailed protocols and data on the use of this compound in such studies.

Key Applications

  • Internal Standard in Bioanalytical Methods: this compound is widely used as an internal standard for the quantification of atropine in biological samples.[1][5][6]

  • Pharmacokinetic (PK) Studies: Enables the accurate determination of key PK parameters of atropine, such as absorption, distribution, metabolism, and excretion (ADME).[5]

  • Drug-Drug Interaction Studies: Facilitates the investigation of the influence of co-administered drugs on the metabolism of atropine.

  • Metabolite Identification: While not its primary role, the use of a labeled standard can aid in distinguishing parent drug from potential metabolites in mass spectrometry.

Atropine Metabolism Overview

Atropine is primarily metabolized in the liver by microsomal mono-oxygenase enzymes and atropine esterase.[7] The major metabolic pathways include N-demethylation, N-oxidation, and ester hydrolysis. Following intravenous administration, the main metabolites found in urine are noratropine (approximately 24%), atropine-N-oxide (about 15%), tropine (around 2%), and tropic acid (about 3%).[7][8] A significant portion of the administered dose (around 50%) is excreted as unchanged atropine.[7][9] It's important to note that organophosphate pesticides can inhibit the metabolism of atropine.[9][10]

Below is a diagram illustrating the metabolic pathway of Atropine.

AtropineMetabolism Atropine Atropine Noratropine Noratropine (N-demethylation) Atropine->Noratropine Microsomal mono-oxygenases Atropine_N_Oxide Atropine-N-Oxide (N-oxidation) Atropine->Atropine_N_Oxide Microsomal mono-oxygenases Tropine Tropine (Ester Hydrolysis) Atropine->Tropine Atropine esterase Tropic_Acid Tropic Acid (Ester Hydrolysis) Atropine->Tropic_Acid Atropine esterase Excretion Unchanged Atropine (Excretion) Atropine->Excretion

Metabolic pathway of Atropine.

Experimental Protocols

Protocol 1: Quantification of Atropine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the quantification of atropine in human and mouse plasma.[5]

1. Materials and Reagents:

  • Atropine sulfate monohydrate

  • This compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Drug-free plasma (human or mouse)

  • Solid-phase extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions:

  • Atropine Stock Solution (1 mg/mL): Dissolve atropine sulfate monohydrate in a suitable solvent (e.g., N,N-dimethylformamide - DMF).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in DMF.[5]

  • Working Solutions: Prepare serial dilutions of the atropine stock solution in a water-methanol mixture (50:50, v/v) to create calibration standards and quality control (QC) samples.[5] A typical calibration range is 1.0 ng/mL to 1000 ng/mL.[5]

  • IS Working Solution: Dilute the this compound stock solution in a suitable buffer (e.g., 25 mM formate buffer) to a final concentration of 36 pg/mL.[5]

3. Sample Preparation (Solid-Phase Extraction):

  • To 10 µL of plasma sample (calibrator, QC, or unknown), add 290 µL of the IS working solution.[5]

  • Condition an SPE cartridge with 1 mL of acetonitrile followed by 1 mL of purified water.[5]

  • Load the plasma-IS mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 25 mM ammonium formate buffer followed by 1 mL of acetonitrile.[5]

  • Elute the analytes with 1 mL of acetonitrile containing 5% formic acid into a clean tube.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., fully porous sub 2 µm).[5]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for atropine and this compound are provided in the table below.[5]

Table 1: Mass Spectrometry Parameters for Atropine and this compound [5]

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
Atropine290.0124.093.0
This compound295.0124.093.0

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of atropine to this compound against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the calibration curve.

  • Determine the concentration of atropine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Below is a workflow diagram for the quantification of Atropine.

AtropineQuantificationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (10 µL) Add_IS Add this compound IS (290 µL) Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elute Elute Analytes SPE->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Peak_Integration Peak Integration & Area Ratio LC_MS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Atropine Calibration_Curve->Quantification

Workflow for Atropine quantification.

Quantitative Data

The following tables summarize the quantitative data from a pharmacokinetic study of atropine in mice, where this compound was used as the internal standard.[5]

Table 2: Method Validation Parameters for Atropine Quantification [5]

ParameterResult
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Mean Extraction Recovery> 90%
Within-run Precision (RSD)< 8%
Between-run Precision (RSD)< 8%
Accuracy87% - 110%

Table 3: Pharmacokinetic Parameters of Atropine in Mice Following Intraperitoneal Administration [5]

ParameterValue
Tmax (min)8.2
Terminal Half-life (min)9.8

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of atropine in drug metabolism and pharmacokinetic studies. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays allows for the reliable determination of atropine concentrations in biological matrices, which is essential for understanding its ADME properties and potential drug interactions. The detailed protocol and data presented here provide a solid foundation for researchers and scientists in the field of drug development.

References

Application Note: Quantification of Atropine in Pharmaceutical Formulations using Atropine-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of atropine in various pharmaceutical formulations. The use of a stable isotope-labeled internal standard, Atropine-d5, ensures high precision and accuracy by compensating for matrix effects and variations in sample processing. The described protocol is applicable to a range of dosage forms, including injections, ophthalmic solutions, and solid oral dosage forms, making it a valuable tool for quality control and stability testing in the pharmaceutical industry.

Introduction

Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1] It is widely used in medicine for its anticholinergic properties, with applications including the treatment of bradycardia, ophthalmic uses for mydriasis and cycloplegia, and as an antidote for organophosphate poisoning.[2][3] Accurate quantification of atropine in pharmaceutical products is crucial to ensure their safety, efficacy, and quality.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the quantification of active pharmaceutical ingredients (APIs) due to its high sensitivity, selectivity, and speed.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS.[6] The SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing for reliable correction of any analyte loss during sample preparation and ionization variability in the mass spectrometer. This compound is a deuterated form of Atropine and is an ideal internal standard for its quantification.[2][3][7][8]

This application note provides a comprehensive protocol for the quantification of atropine in pharmaceutical formulations using this compound as an internal standard.

Atropine Signaling Pathway

Atropine functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[2] In cardiac tissue, for example, acetylcholine released from the vagus nerve binds to M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes.[9] This activation of M2 receptors, which are coupled to Gi-proteins, leads to a decrease in intracellular cAMP and the activation of potassium channels, resulting in hyperpolarization and a decreased heart rate.[9] Atropine competitively blocks the binding of acetylcholine to these receptors, thereby inhibiting the parasympathetic response and leading to an increased heart rate.[1][9]

Atropine_Signaling_Pathway cluster_postsynaptic Postsynaptic Cell (e.g., SA Node) Vagus_Nerve Vagus Nerve ACh_released Acetylcholine (ACh) Vagus_Nerve->ACh_released M2_Receptor Muscarinic M2 Receptor ACh_released->M2_Receptor binds to Gi_Protein Gi-Protein M2_Receptor->Gi_Protein activates AC Adenylyl Cyclase Gi_Protein->AC inhibits K_Channel K+ Channel Gi_Protein->K_Channel activates cAMP cAMP AC->cAMP produces Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux Heart_Rate Decreased Heart Rate Hyperpolarization->Heart_Rate Atropine Atropine Atropine->M2_Receptor blocks Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Start Start Prep_Standards Prepare Atropine and This compound Standards Start->Prep_Standards Prep_Sample Prepare Pharmaceutical Sample with this compound Start->Prep_Sample LC_Separation Chromatographic Separation (LC) Prep_Standards->LC_Separation Prep_Sample->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS - MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration and Ratio Calculation (Atropine/Atropine-d5) MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Atropine in Sample Calibration_Curve->Quantification End End Quantification->End

References

Application Note: Quantitative Determination of Atropine in Biological Matrices by GC-MS with Atropine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of atropine in biological samples, such as blood or serum, using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure high accuracy and precision, the method employs a stable isotope-labeled internal standard, Atropine-d5. The protocol includes comprehensive procedures for sample preparation, derivatization, and the specific GC-MS parameters required for sensitive and selective detection. This method is particularly suited for applications in clinical and forensic toxicology, as well as in pharmacokinetic studies.

Introduction

Atropine is a tropane alkaloid with significant medical applications as a competitive antagonist of muscarinic acetylcholine receptors.[1] It is used in ophthalmology, in the treatment of bradycardia, and as an antidote for organophosphate poisoning.[1][2] Given its therapeutic importance and potential for toxicity, a robust and reliable analytical method for the quantification of atropine in biological matrices is essential. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for this purpose. However, the thermal instability of atropine can pose analytical challenges, often necessitating a derivatization step to improve its chromatographic behavior and prevent on-column degradation.[3] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response.[1]

Experimental Protocol

This protocol outlines a method that involves liquid-liquid extraction of atropine from the biological matrix, followed by derivatization to form a more thermally stable compound prior to GC-MS analysis.

Materials and Reagents
  • Atropine standard

  • This compound internal standard[1][4]

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)[2][5]

  • Ammonium hydroxide[6]

  • Sodium sulfate (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[2][5]

  • Acetonitrile (HPLC grade)[2][5]

Sample Preparation
  • Sample Collection: Collect blood or serum samples using standard phlebotomy techniques.

  • Internal Standard Spiking: To 1 mL of the biological sample (e.g., serum), add a known concentration of this compound working solution.

  • Alkalinization: Add ammonium hydroxide to the sample to adjust the pH for efficient extraction.[6]

  • Liquid-Liquid Extraction:

    • Add 5 mL of an extraction solvent mixture, such as ethyl acetate:dichloromethane (3:1, v/v), to the sample.[2][5]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Derivatization:

    • To the dry residue, add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.[5]

    • Cap the tube tightly and heat at 70°C for 30 minutes to facilitate the derivatization of atropine to its trimethylsilyl (TMS) derivative.[5]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of the atropine-TMS derivative.

ParameterCondition
Gas Chromatograph Agilent 6890 or equivalent
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C[3]
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature of 100°C, ramp at 20°C/min to 280°C, hold for 5 minutes
Mass Spectrometer Agilent 5973 or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions Monitored
Atropine-TMSm/z 124, 287 (quantification), 361
This compound-TMSm/z 127, 290 (quantification), 366

Quantitative Data Summary

The following tables present a summary of the quantitative performance characteristics of the GC-MS method for atropine detection as reported in the literature.

Table 1: Calibration and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (R²)Reference
Atropine2.00 - 500≥ 0.992[2][5]
Atropine10 - 300Not Specified[7][8][9]

Table 2: Method Sensitivity and Recovery

ParameterValueReference
Limit of Quantification (LOQ)2.00 ng/mL[2][5]
Limit of Quantification (LOQ)10 ng/mL[7][8][9]
Recovery> 85.9%[2][5]
Recovery (at 75 & 150 ng/mL)69%[7][8]

Table 3: Precision

ParameterConcentration (ng/mL)Coefficient of Variation (CV%)Reference
Intra-day PrecisionNot Specified< 8.7%[2][5]
Inter-day PrecisionNot Specified< 5.2%[2][5]
Replicate Analysis2006.5%[7][8]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (1 mL) Spike Spike with this compound Sample->Spike Add Internal Standard Alkalinize Alkalinize with NH4OH Spike->Alkalinize Extract Liquid-Liquid Extraction (Ethyl Acetate:Dichloromethane) Alkalinize->Extract Evaporate Evaporate Organic Layer Extract->Evaporate Derivatize Add BSTFA + 1% TMCS Heat at 70°C Evaporate->Derivatize GCMS Inject into GC-MS Derivatize->GCMS Data Data Acquisition (SIM) GCMS->Data Quantify Quantification Data->Quantify

Caption: Experimental workflow for GC-MS analysis of atropine.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of atropine in biological matrices. The detailed protocol for sample preparation, including liquid-liquid extraction and silylation, ensures the removal of matrix interferences and enhances the chromatographic performance of the thermally labile atropine. The quantitative data presented demonstrates that the method is suitable for a wide range of applications, from clinical monitoring to forensic investigations, where accurate and precise measurements are paramount.

References

Troubleshooting & Optimization

troubleshooting matrix effects with Atropine-d5 in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Atropine-d5 in bioanalysis.

Troubleshooting Guides and FAQs

Q1: We are observing significant variability in our this compound internal standard (IS) response between samples. What could be the cause?

A1: Variability in the internal standard response, a common indicator of matrix effects, can stem from several sources. Ion suppression or enhancement is a primary cause, where co-eluting endogenous components from the biological matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This effect can differ between individual samples, leading to inconsistent IS response.

Another potential issue with deuterated standards like this compound is a slight chromatographic shift compared to the unlabeled atropine.[1] If this shift is not consistent across all samples, or if the matrix effect is highly localized within the chromatogram, the analyte and the internal standard may experience different degrees of ion suppression, leading to variability.

Q2: Our calibration curve for atropine is non-linear, even with the use of this compound as an internal standard. How can we troubleshoot this?

A2: A non-linear calibration curve, despite using a stable isotope-labeled internal standard (SIL-IS), suggests that the matrix effect is not being adequately compensated for. This can happen if the matrix effect is not consistent across the concentration range of your calibrators. At higher concentrations of the analyte, the co-eluting matrix components might have a proportionally different impact on ionization compared to lower concentrations.

It is also possible that at the upper limit of quantification (ULOQ), the high concentration of atropine itself is causing self-suppression, which may not be perfectly mirrored by the fixed concentration of this compound.

Q3: We suspect ion suppression is affecting our this compound signal. How can we confirm this and what are the initial steps to mitigate it?

A3: To confirm ion suppression, you can perform a post-column infusion experiment. Infuse a constant flow of this compound solution into the LC eluent post-column and inject a blank, extracted matrix sample. A dip in the baseline signal at the retention time of atropine indicates the presence of co-eluting matrix components that are suppressing the ionization.

Initial steps to mitigate ion suppression include:

  • Improving Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering matrix components. Switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can often yield a cleaner extract.

  • Optimizing Chromatography: Adjusting the chromatographic conditions to better separate atropine and this compound from the interfering matrix components is a crucial step. This can involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.

Q4: Can the choice of sample preparation method influence the matrix effect for this compound?

A4: Absolutely. The choice of sample preparation is critical in minimizing matrix effects.

  • Protein Precipitation (PPT): While being a simple and fast method, it is the least effective at removing matrix components like phospholipids, which are known to cause significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing matrix interferences. It allows for a more selective isolation of the analyte based on its physicochemical properties.

Several studies have demonstrated successful atropine analysis with minimal to no matrix effect when using SPE.[2]

Q5: Are there any known issues specific to deuterated internal standards like this compound that we should be aware of?

A5: While SIL-IS are the gold standard, deuterated standards can occasionally present challenges:

  • Chromatographic Shift: As mentioned, deuterium labeling can sometimes lead to a slight shift in retention time compared to the non-labeled analyte.[1] It is crucial to ensure that the peaks for atropine and this compound are as closely co-eluting as possible to experience the same ionization conditions.

  • Isotopic Exchange: In rare cases, deuterium atoms can exchange with protons from the solvent, particularly at non-stabilized positions on the molecule. However, the deuterium atoms on this compound are on the phenyl ring, which are generally stable under typical bioanalytical conditions.

Quantitative Data Summary

The following tables summarize typical performance data from validated bioanalytical methods for atropine using this compound, where matrix effects were successfully minimized.

Table 1: Extraction Recovery and Matrix Effect Data from a Validated LC-MS/MS Method

AnalyteSample PreparationExtraction Recovery (%)Matrix Effect (%)Reference
AtropineSolid-Phase Extraction> 90%Not Observed[2]
AtropineProtein Precipitation88-94%Not specified, but method was robust[3]

Table 2: Precision and Accuracy Data from a Validated LC-MS/MS Method in Human Plasma

AnalyteQC LevelWithin-run Precision (%RSD)Between-run Precision (%RSD)Accuracy (%)Reference
AtropineLLOQ< 8.0%< 8.0%87-110%
Low QC< 8.0%< 8.0%87-110%
Mid QC< 8.0%< 8.0%87-110%
High QC< 8.0%< 8.0%87-110%

Key Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in the bioanalysis of atropine.

Protocol 1: Protein Precipitation (PPT)
  • Sample Preparation:

    • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing this compound at the desired concentration.

  • Precipitation:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Analysis:

    • Vortex briefly and inject a suitable aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • To 100 µL of plasma/serum sample, add 25 µL of this compound internal standard solution.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and ensure atropine is in its neutral form.

  • Extraction:

    • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 5 minutes to ensure efficient extraction.

  • Phase Separation:

    • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Analysis:

    • Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 100 µL of plasma sample by adding the this compound internal standard and diluting with an appropriate buffer (e.g., 2% phosphoric acid).

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of an acidic solution (e.g., 0.1 M HCl) to remove acidic and neutral interferences.

    • Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the atropine and this compound from the cartridge with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Analysis:

    • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Simple, Fast lle Liquid-Liquid Extraction (LLE) start->lle Better Cleanup spe Solid-Phase Extraction (SPE) start->spe Most Effective Cleanup lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing & Quantification lcms->data

Caption: A typical experimental workflow for bioanalysis, highlighting different sample preparation options.

troubleshooting_matrix_effects cluster_investigation Investigation cluster_solutions Potential Solutions start Problem Identified: Inconsistent IS Response or Non-Linear Calibration check_suppression Confirm Ion Suppression? (Post-Column Infusion) start->check_suppression check_chromatography Review Chromatography: Co-elution of Analyte and IS? start->check_chromatography optimize_prep Optimize Sample Preparation (e.g., SPE instead of PPT) check_suppression->optimize_prep Suppression Confirmed optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) check_chromatography->optimize_chrom Poor Co-elution dilute_sample Dilute Sample optimize_prep->dilute_sample If still problematic end Re-validate Method optimize_prep->end optimize_chrom->optimize_prep optimize_chrom->end dilute_sample->end

Caption: A logical troubleshooting workflow for addressing matrix effects in bioanalysis.

References

improving peak shape and resolution for Atropine-d5 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Atropine-d5 chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?

Poor peak shape in the chromatography of this compound, a basic compound, is often attributed to several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine group of this compound, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to ionization issues and secondary interactions. For basic compounds like atropine, working at a low pH (around 2-3) can protonate the silanol groups and minimize these interactions.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, often appearing as a "right-triangle" shape and a shift to an earlier retention time.[4][5]

  • Low Buffer Concentration: An inadequate buffer concentration in the mobile phase may not be sufficient to maintain a consistent pH at the column surface, leading to peak shape issues.[4]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3][6]

Q2: How can I improve the resolution between this compound and its related substances or impurities?

Improving resolution is key to accurate quantification. Consider the following strategies:

  • Optimize Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile or methanol) content in the mobile phase can significantly impact selectivity and resolution.[7] A gradient elution, where the mobile phase composition changes over time, can be effective in separating compounds with different polarities.[8][9]

  • Adjust Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of both this compound and potential impurities, thereby affecting their retention and improving separation.[4]

  • Select an Appropriate Column: The choice of stationary phase is crucial. A high-purity, end-capped C18 or a phenyl-hexyl column can provide good retention and selectivity. For challenging separations, consider columns with different selectivities.[1][7]

  • Reduce Particle Size and Use Shorter Columns: Employing columns with smaller particle sizes (e.g., sub-2 µm) can significantly increase efficiency and resolution, allowing for faster analysis times.[10][11]

  • Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and selectivity.[8]

Q3: What are the recommended starting conditions for developing an HPLC method for this compound?

Based on established methods for atropine, the following are good starting points for method development:

ParameterRecommended Starting Condition
Column C18, 250 x 4.6 mm, 5 µm or 50 x 4.6 mm, 1.8 µm[7][10]
Mobile Phase A 0.1% Phosphoric acid or Formic acid in Water[12]
Mobile Phase B Acetonitrile or Methanol[7]
pH 2.5 - 3.5[8][9]
Flow Rate 0.5 - 2.0 mL/min[7][8]
Column Temperature 25 - 50 °C[7][8]
Detection UV at 210-220 nm or Mass Spectrometry[8][10]
Injection Volume 5 - 20 µL[8][13]

Troubleshooting Guides

Issue 1: Peak Tailing for this compound

dot

Caption: Troubleshooting workflow for this compound peak tailing.

Issue 2: Poor Resolution

dot

Caption: Troubleshooting workflow for poor resolution in this compound chromatography.

Experimental Protocols

Protocol 1: Rapid Resolution Liquid Chromatography (RRLC) for Atropine and its Degradation Products

This method is adapted from a study focused on the rapid analysis of atropine sulfate and its degradation products.[10]

  • Objective: To achieve rapid and efficient separation of atropine from its degradation products.

  • Instrumentation: A rapid resolution liquid chromatography system.

  • Methodology:

    • Column: RP 18 column (50 x 4.6 mm, 1.8 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH = 1.0).[10]

    • Detection: UV at 220 nm.[10]

    • Flow Rate: Not specified, but typically higher in RRLC.

    • Temperature: Ambient.

  • Expected Outcome: This method significantly reduces analysis time (from 40 to 10 minutes) and solvent consumption compared to traditional HPLC methods while maintaining good resolution.[10]

Protocol 2: Reversed-Phase HPLC for Atropine and Related Substances

This protocol is based on a robust HPLC method for stability testing of atropine solutions.[8][9]

  • Objective: To separate atropine from its degradation products and related substances of natural origin.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Methodology:

    • Column: Hydrophilic embedded RP18 column.[8]

    • Mobile Phase:

      • Isocratic: 80% 20mM phosphate buffer (pH 2.5) and 20% acetonitrile.[8]

      • Gradient: Start with 80% 20mM phosphate buffer (pH 2.5) and 20% acetonitrile, then increase acetonitrile to 40%.[8]

    • Flow Rate: 2.0 mL/min.[8]

    • Column Temperature: 25 °C.[8]

    • Detection: UV at 215 nm.[8]

  • Expected Outcome: Baseline separation of atropine from all its degradation products and related substances. The gradient method can improve the peak shape and sensitivity for certain impurities.[9]

Quantitative Data Summary

The following table summarizes key chromatographic parameters from various published methods for atropine analysis. These can serve as a reference for method development and optimization for this compound.

Method TypeColumnMobile PhasepHFlow Rate (mL/min)Temperature (°C)DetectionRetention Time (min)Reference
RP-HPLCC18Methanol: 5mM Potassium Dihydrogen Phosphate (50:50)Unadjusted1.0N/AUV 264 nm4.797[14]
RP-HPLCC18Phosphate buffer: Acetonitrile (87:13)3.50.530PDA 210 nmN/A[14]
RRLCRP 18 (50x4.6mm, 1.8µm)Acetonitrile/Phosphate buffer gradient1.0N/AN/AUV 220 nm< 10[10]
RP-HPLCHydrophilic RP1820mM Phosphate buffer/Acetonitrile (gradient)2.52.025UV 215 nmN/A[8]
RP-HPLCPhenomenex Kinetex C18 (250x4.6mm, 5µm)Buffer/Acetonitrile (gradient)2.52.050UV 210 nmN/A[7]
HPLCN/A0.025 mol/L phosphoric acid/Acetonitrile (87/13)3.0N/AN/AUV 210 nm12.8[15]

References

Technical Support Center: Atropine-d5 Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to the analysis of Atropine-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate issues with ion suppression.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot and resolve ion suppression issues observed for this compound in your ESI-MS experiments.

Question: My this compound (internal standard) signal is low or inconsistent. How do I determine if this is due to ion suppression?

Answer:

Low or variable signal intensity for your deuterated internal standard can indeed be a sign of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, in this case, this compound.[1][2][3] To confirm ion suppression, you can perform a post-column infusion experiment.

Experimental Protocol: Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression is occurring.

Methodology:

  • Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Infuse this solution at a constant flow rate (e.g., 10 µL/min) into the MS source via a T-fitting placed between the LC column and the ESI probe.

  • Inject a blank matrix sample (an extracted sample without any analyte or internal standard) onto the LC-MS system.

  • Monitor the this compound signal throughout the chromatographic run.

  • A dip in the baseline signal of this compound at specific retention times indicates the elution of matrix components that are causing ion suppression.

Question: I've confirmed ion suppression is affecting my this compound signal. What are the most common causes?

Answer:

Ion suppression in ESI-MS is primarily caused by competition for ionization between the analyte and co-eluting matrix components.[1][2][3] For this compound, which is a basic compound, common sources of ion suppression in biological matrices include:

  • Phospholipids: Abundant in plasma and serum samples, these are notorious for causing ion suppression in the positive ion mode.[4]

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can crystallize on the ESI probe tip, leading to a decrease in signal.[1]

  • High Concentrations of Other Compounds: Co-eluting drugs, metabolites, or other endogenous compounds at high concentrations can compete for the limited charge on the ESI droplets.[1][2]

Question: How can I mitigate the ion suppression affecting my this compound signal?

Answer:

There are several strategies you can employ, often in combination, to reduce or eliminate ion suppression. These can be broadly categorized into sample preparation, chromatography, and MS source optimization.

FAQs: Ion Suppression of this compound

Q1: Why is my deuterated internal standard (this compound) also suppressed? Shouldn't it behave identically to Atropine?

A1: While stable isotope-labeled internal standards like this compound are designed to co-elute with and have similar ionization properties to the analyte, they are not immune to ion suppression.[5] If a matrix component suppresses the ionization of Atropine, it will also suppress the ionization of this compound. However, slight chromatographic separation between the analyte and its deuterated internal standard can sometimes lead to differential ion suppression, affecting the accuracy of quantification.[4]

Q2: Can the choice of ionization mode affect ion suppression for this compound?

A2: Yes. While this compound, being a basic molecule, is typically analyzed in positive ion mode (ESI+), switching to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce ion suppression.[1][2] APCI is a gas-phase ionization technique and is often less susceptible to matrix effects from non-volatile components compared to ESI.[2]

Q3: My sample matrix is complex. What is the most effective sample preparation technique to remove interfering components?

A3: For complex matrices like plasma or serum, a multi-step sample preparation approach is often most effective. Combining protein precipitation with either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix components.[3][6] SPE, in particular, can be highly selective in isolating the analyte of interest while removing a broad range of interferences.[3]

Q4: I am still observing ion suppression after optimizing my sample preparation and chromatography. What else can I do?

A4: If ion suppression persists, you can try diluting your sample.[2] This reduces the concentration of both the analyte and the interfering matrix components. While this may decrease the overall signal intensity, it can improve the signal-to-noise ratio and restore the accuracy of your quantification by moving to a more linear response region of the detector.

Quantitative Data Summary

The following tables provide a summary of expected outcomes when applying different strategies to mitigate ion suppression for this compound. The data is representative and intended to illustrate the relative effectiveness of each approach.

Table 1: Effect of Sample Preparation Method on this compound Signal Intensity and Matrix Effect

Sample Preparation MethodThis compound Peak Area (Arbitrary Units)Matrix Effect (%)
Protein Precipitation (Acetonitrile)50,000-45%
Liquid-Liquid Extraction (Methyl-tert-butyl ether)85,000-12%
Solid-Phase Extraction (Mixed-Mode Cation Exchange)95,000-5%

Matrix Effect (%) is calculated as: ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100

Table 2: Influence of Chromatographic Conditions on this compound Signal

Chromatographic ColumnMobile Phase ModifierThis compound Signal-to-Noise Ratio
Standard C18 (5 µm)0.1% Formic Acid150
Phenyl-Hexyl (3.5 µm)0.1% Formic Acid220
Core-Shell C18 (2.6 µm)5 mM Ammonium Formate350

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To remove phospholipids and other interfering substances from plasma samples prior to LC-MS analysis of this compound.

Methodology:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute 100 µL of plasma sample with 400 µL of 2% formic acid in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute this compound and Atropine with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

The following diagrams illustrate key concepts and workflows related to troubleshooting ion suppression.

IonSuppressionMechanism Analyte This compound GasPhaseIon [this compound+H]+ Analyte->GasPhaseIon Successful Ionization Matrix Matrix Component (e.g., Phospholipid) GasPhaseIon_Suppressed Reduced [this compound+H]+ Matrix->GasPhaseIon_Suppressed Competition for Surface/Charge Proton H+ Proton->Analyte Proton->Matrix MS_Inlet MS Inlet GasPhaseIon->MS_Inlet GasPhaseIon_Suppressed->MS_Inlet

Caption: Mechanism of Ion Suppression in the ESI Droplet.

TroubleshootingWorkflow Start Low/Inconsistent This compound Signal CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed? CheckSuppression->SuppressionConfirmed NoSuppression Investigate Other Causes (e.g., Instrument Malfunction) SuppressionConfirmed->NoSuppression No OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) SuppressionConfirmed->OptimizeSamplePrep Yes OptimizeChroma Optimize Chromatography (Column, Mobile Phase) OptimizeSamplePrep->OptimizeChroma DiluteSample Dilute Sample OptimizeChroma->DiluteSample Reevaluate Re-evaluate Signal DiluteSample->Reevaluate End Problem Resolved Reevaluate->End

Caption: Troubleshooting Workflow for this compound Ion Suppression.

References

ensuring the stability of Atropine-d5 in stock solutions and samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the stability of Atropine-d5 in stock solutions and analytical samples.

Frequently Asked Questions (FAQs)

Stock Solution Stability

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as methanol, ethanol, and chloroform.[1][2] Methanol is a common choice for preparing stock solutions of deuterated standards for LC-MS analysis.[3] For aqueous applications, this compound can be dissolved directly in buffers like PBS (pH 7.2), but it is not recommended to store aqueous solutions for more than one day.[2]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability (≥ 4 years), solid this compound should be stored at -20°C.[2] Stock solutions prepared in organic solvents like methanol should be stored at 4°C for short-term use and in a freezer (-20°C or lower) for long-term storage to minimize degradation.[3][4] It is also advisable to protect solutions from light.[5]

Q3: How can I minimize degradation during storage?

A3: To minimize degradation, especially from repeated freeze-thaw cycles, it is best practice to divide the stock solution into smaller single-use aliquots. This prevents the need to warm the entire stock for each use.[4] Storing solutions at lower temperatures, such as in a -40°C freezer, can significantly extend stability.[4]

Q4: What are the primary degradation pathways for this compound?

A4: The stability of this compound is comparable to that of unlabeled atropine. The primary degradation pathway is the hydrolysis of the ester bond, which breaks atropine down into tropine and tropic acid.[6][7] This hydrolysis is catalyzed by both protons (acidic conditions) and hydroxyl ions (basic conditions).[8][9] Under basic conditions, atropine can also undergo dehydration to form apoatropine.[10][11]

Sample Stability

Q5: How does pH affect the stability of this compound in aqueous samples?

A5: Atropine is most stable in acidic conditions, with the minimum rate of hydrolysis occurring around pH 3-4.[9] As the pH increases, the rate of hydrolysis, particularly base-catalyzed hydrolysis, increases significantly. Therefore, it is crucial to control the pH of aqueous samples, avoiding neutral or basic conditions if prolonged storage is necessary.[12]

Q6: How long can I store biological samples (e.g., plasma) spiked with this compound?

A6: The stability of this compound in a biological matrix depends on the storage temperature and the matrix itself. For quantitative bioanalysis, it is essential to perform stability studies. Generally, storing plasma samples at -80°C is recommended for long-term stability. Stability has been demonstrated in various matrices for extended periods when stored frozen.

Q7: Can processed samples containing this compound be left in an autosampler?

A7: The stability of processed samples in an autosampler is limited and should be determined during method validation. While some studies have shown stability for several days at refrigerated temperatures, prolonged exposure to room temperature can lead to degradation.[13] If samples must be stored in an autosampler, it should be for the shortest time possible, and the temperature should be controlled (e.g., 4°C).

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or inconsistent this compound signal intensity Degradation of Stock Solution: The stock solution may have degraded due to improper storage (temperature, light exposure) or age.Prepare a fresh stock solution from solid material. Verify storage conditions and aliquot new stock solutions for single use to avoid freeze-thaw cycles.[4]
Degradation in Sample: The pH of the sample matrix may be unfavorable, or samples were stored improperly (e.g., at room temperature).Ensure the pH of aqueous samples is acidic (around pH 4) for optimal stability.[9] Validate sample storage conditions and ensure they are maintained at or below -20°C.
Appearance of unexpected peaks in chromatogram Formation of Degradation Products: Peaks corresponding to tropine, tropic acid, or apoatropine may appear.[6][10]Confirm the identity of unknown peaks by comparing with standards of potential degradation products. Review solution preparation and storage protocols to minimize degradation.
Poor precision and accuracy in quantitative results Inconsistent Internal Standard Concentration: This can result from pipetting errors or partial solvent evaporation from the stock solution vial.Use calibrated pipettes and ensure the cap of the stock solution vial is sealed tightly. Prepare fresh working solutions regularly.[14]
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.Use a matrix-matched calibration curve to correct for matrix effects.[15] Ensure sufficient chromatographic separation from interfering matrix components.

Experimental Protocols & Data

Protocol: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a primary stock solution and subsequent working solutions for use as an internal standard (IS).

  • Materials:

    • This compound (solid)

    • Methanol (LC-MS grade)

    • Calibrated analytical balance

    • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

    • Calibrated micropipettes

    • Cryo-storage vials (for aliquots)

  • Procedure for 1 mg/mL Primary Stock Solution:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of this compound solid using an analytical balance.

    • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

    • Add a small amount of methanol to dissolve the solid, sonicating briefly if necessary.

    • Once dissolved, fill the flask to the mark with methanol.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution into cryo-vials in appropriate aliquots (e.g., 100 µL).

    • Label the vials clearly and store them at -20°C or lower, protected from light.[2][4]

  • Procedure for Working Internal Standard (IS) Solution (e.g., 100 ng/mL):

    • Thaw one aliquot of the 1 mg/mL primary stock solution and allow it to reach room temperature.

    • Using a calibrated micropipette, transfer 10 µL of the primary stock into a 100 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent (e.g., methanol or mobile phase).

    • Cap and invert to mix thoroughly. This working solution is now ready to be spiked into calibration standards and samples.

Stability Data Summary

The following table summarizes stability data for atropine solutions under various conditions, which serves as a reliable proxy for this compound.

Concentration & MatrixStorage TemperatureDurationRemaining Concentration (%)Reference
1 mg/mL in 0.9% NaCl4°C - 8°C72 hours96.5% - 103.4%[5]
1 mg/mL in 0.9% NaCl20°C - 25°C72 hours98.7% - 100.2%[5]
0.1 mg/mL in LDPE bottle25°C6 months> 94.7%[16]
0.1 - 5.0 mg/mL in PE bottle5°C or 25°C6 monthsRemained within ±5% of target[17]
Low concentration aqueous solutionRoom Temperature30 - 180 daysSteady reduction from 95% to 70%[8]

Visual Guides

Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock Prepare 1 mg/mL Primary Stock in MeOH work Prepare Working IS Solution (e.g., 100 ng/mL) stock->work Dilution spike Spike Working IS into Calibrators & Samples work->spike extract Perform Sample Extraction (e.g., SPE, LLE) spike->extract inject Inject into LC-MS System extract->inject quantify Quantify using Analyte/IS Peak Area Ratio inject->quantify

Workflow for using this compound as an internal standard.

Troubleshooting start Low this compound Signal? check_fresh Analyze freshly prepared standard start->check_fresh Start Here signal_ok Signal OK? check_fresh->signal_ok instrument_issue Instrument Issue (Source, Detector) check_fresh:s->instrument_issue:w Signal still low sol_issue Stock/Working Solution Degradation signal_ok->sol_issue No sample_issue Degradation in Sample (pH, Temp, Matrix) signal_ok->sample_issue Yes

Troubleshooting low signal intensity for this compound.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_dehydration Dehydration Pathway (Basic Conditions) Atropine Atropine / this compound Tropine Tropine Atropine->Tropine H⁺ or OH⁻ TropicAcid Tropic Acid Atropine->TropicAcid H⁺ or OH⁻ Apoatropine Apoatropine Atropine->Apoatropine OH⁻

Primary degradation pathways of Atropine.

References

Atropine-d5 Autosampler Carryover: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize carryover of Atropine-d5 in autosamplers.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern for this compound analysis?

A1: Autosampler carryover is the appearance of a small peak of an analyte, in this case, this compound, in a blank or subsequent sample injection after a high-concentration sample has been run.[1][2] This phenomenon can lead to inaccurate quantification, reporting of false-positive results, and compromised data integrity in sensitive LC-MS/MS analyses.

Q2: What are the common causes of this compound carryover in an autosampler?

A2: Carryover of this compound can stem from several sources within the autosampler and the broader LC-MS system.[3][4] Key causes include:

  • Adsorption: this compound, being a tertiary amine, can adsorb to active sites on metallic or plastic surfaces within the flow path, such as the needle, rotor seal, and tubing.[5][6]

  • Inadequate Washing: The wash solution may not be effective at solubilizing and removing all traces of this compound from the autosampler components between injections.

  • Worn Components: Worn or scratched rotor seals and needles can create microscopic crevices where this compound can be trapped and slowly released in subsequent runs.[5][7]

  • Contaminated Blank or Solvents: The blank solution or the solvents used for the mobile phase or wash solution may be inadvertently contaminated with this compound.[2]

Q3: How can I determine the source of the this compound carryover?

A3: A systematic approach is crucial to pinpointing the source of carryover.[3][8] A troubleshooting workflow can help isolate the issue.

cluster_0 Troubleshooting Workflow for this compound Carryover A Observe this compound peak in blank injection B Inject a fresh, known clean blank. Does the peak persist? A->B C Yes B->C Yes D No B->D No F Inject multiple blanks consecutively. Does the peak area decrease with each injection? C->F E Contaminated blank or solvent. Prepare fresh solutions. D->E G Yes F->G Yes H No F->H No I Classic Carryover: Likely from autosampler hardware (needle, valve). G->I J Constant Carryover: Possible system-wide contamination or issue with the column. H->J K Remove column and replace with a union. Inject blank. Is the peak still present? J->K L Yes K->L Yes M No K->M No O Issue is in the autosampler or upstream components. L->O N Issue is likely with the column or guard column. M->N

Caption: A logical workflow to diagnose the source of this compound carryover.

Troubleshooting Guides

Guide 1: Optimizing Wash Solution Composition

Effective cleaning of the autosampler needle and injection port is critical. The choice of wash solvent should be based on the chemical properties of this compound.

Experimental Protocol: Wash Solution Optimization

  • Objective: To determine the most effective wash solution for removing this compound from the autosampler flow path.

  • Materials:

    • High concentration this compound standard.

    • Blank solvent (e.g., 50:50 Methanol:Water).

    • Various wash solutions to be tested (see table below).

    • LC-MS/MS system.

  • Methodology: a. Inject the high concentration this compound standard. b. Perform the autosampler wash step using the first test wash solution. c. Inject a blank sample and measure the peak area of any carryover. d. Repeat steps b and c for a series of blank injections to observe the reduction in carryover. e. Repeat the entire process (a-d) for each of the test wash solutions. f. Compare the percentage of carryover after the first blank injection for each wash solution.

Table 1: Recommended Wash Solutions for this compound Carryover

Wash Solution CompositionRationaleExpected Efficacy
Mobile Phase Uses the same solvent strength as the analytical method.Moderate
High Organic Content (e.g., 90% Acetonitrile or Methanol) Increases solubility of this compound.Good
Acidified Organic (e.g., 0.1% Formic Acid in 90% Acetonitrile) This compound is a base; the acidic pH will protonate it, increasing its polarity and solubility in the wash solvent.Very Good
Isopropanol (IPA) A strong organic solvent that can be effective for "sticky" compounds.Good
Proprietary Wash Solutions Formulations designed to remove a broad range of compounds.Variable

Note: Always ensure that the chosen wash solution is compatible with your LC system and column.

Guide 2: Addressing Hardware-Related Carryover

If optimizing the wash solution does not resolve the issue, the carryover may be due to physical issues with the autosampler hardware.[7]

Troubleshooting Steps for Hardware:

  • Inspect and Replace the Rotor Seal: The rotor seal is a common source of carryover.[5] Visually inspect it for any scratches or wear. If in doubt, replace it.

  • Inspect and Replace the Needle: The exterior and interior of the sample needle can be a source of carryover.[9] Check for any visible signs of damage or blockage. Consider replacing the needle as a troubleshooting step.

  • Check Fittings and Tubing: Ensure all fittings in the flow path are secure and that there are no dead volumes where the sample could be trapped.[2]

  • Needle Seat and Port Cleaning: If possible, sonicate the needle seat and injection port in a suitable solvent to remove any adsorbed this compound.

cluster_1 Hardware Troubleshooting Pathway A Persistent this compound Carryover after Wash Optimization B Inspect and Replace Rotor Seal A->B C Inspect and Replace Sample Needle B->C D Check and Tighten All Flow Path Fittings C->D E Clean Needle Seat and Injection Port D->E F Carryover Resolved E->F

Caption: A systematic approach to troubleshooting hardware-related carryover.

Experimental Protocols

Protocol 1: Quantifying this compound Carryover
  • Objective: To accurately measure the percentage of carryover.

  • Procedure: a. Inject a high concentration standard of this compound (at the upper limit of quantification, ULOQ). b. Immediately following the ULOQ injection, inject a blank sample (injection solvent). c. Integrate the peak area of this compound in both the ULOQ and the blank chromatograms. d. Calculate the percent carryover using the following formula:

    % Carryover = (Peak Area in Blank / Peak Area in ULOQ) * 100

    A common acceptance criterion for carryover is that the peak in the blank should be less than 20% of the peak at the lower limit of quantification (LLOQ).[10]

Protocol 2: Sample Sequencing Strategies

To minimize the impact of carryover on quantitative results, a strategic injection sequence can be employed.

  • Ascending Concentration: If possible, run samples in order of increasing expected concentration.

  • Blank Injections: Insert blank injections immediately after high-concentration samples or quality control (QC) samples.[1]

  • Bracketing Standards: Place calibration standards at the beginning and end of the sample set to monitor for any changes in response due to carryover.

By following these troubleshooting guides and experimental protocols, researchers can effectively minimize the carryover of this compound in their autosamplers, leading to more accurate and reliable analytical results.

References

selecting the appropriate MRM transitions for Atropine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on selecting the appropriate Multiple Reaction Monitoring (MRM) transitions for Atropine-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Atropine, where five hydrogen atoms on the benzene ring have been replaced with deuterium.[1] It is commonly used as an internal standard (IS) for the quantification of Atropine in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Using a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Q2: How do I select the precursor ion (Q1) for this compound?

The precursor ion in mass spectrometry is the ionized molecule before it undergoes fragmentation. For this compound, which has a molecular weight of 294.4 g/mol , the protonated molecule [M+H]⁺ is typically selected as the precursor ion in positive electrospray ionization (ESI) mode.[1][2] Therefore, the Q1 mass-to-charge ratio (m/z) to monitor for this compound would be approximately 295.4.

Q3: What are the recommended MRM transitions (Q1/Q3) for this compound?

Multiple Reaction Monitoring (MRM) involves selecting the precursor ion (Q1), fragmenting it, and then monitoring for specific product ions (Q3). For this compound ([M+H]⁺ ≈ 295.4), the fragmentation pattern is similar to that of unlabeled Atropine. The most abundant product ions are typically used for quantification and confirmation.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPurpose
This compound295.4124.2Quantification
This compound295.493.2Confirmation
Atropine (unlabeled)290.2124.2Quantification
Atropine (unlabeled)290.293.2Confirmation

Note: The product ion at m/z 124.2 corresponds to the tropane moiety, which does not contain the deuterium labels. The product ion at m/z 93.2 is another common fragment.[3]

Troubleshooting Guide

Issue 1: No or low signal for this compound.

  • Check Instrument Settings: Ensure the mass spectrometer is properly tuned and calibrated. Verify that the correct MRM transitions and collision energies are being used.

  • Sample Preparation: Inadequate extraction of this compound from the sample matrix can lead to low signal. Re-evaluate the protein precipitation or solid-phase extraction protocol.[2][4][5]

  • Source Contamination: A dirty ion source can suppress the signal. Clean the ESI source components according to the manufacturer's instructions.

  • Stability: Atropine can be unstable in certain biological matrices, such as rabbit plasma, due to enzymatic degradation.[6] Ensure proper sample handling and storage, and consider using enzyme inhibitors if necessary.[6]

Issue 2: High background noise or interfering peaks.

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from matrix components that may cause interference. Consider adjusting the gradient, flow rate, or column chemistry.[5][7]

  • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte. Evaluate matrix effects by comparing the response of this compound in solvent versus in a matrix extract.

  • Sample Clean-up: A more rigorous sample clean-up procedure, such as solid-phase extraction, may be necessary to remove interfering substances.[2]

Issue 3: Poor peak shape.

  • Column Overloading: Injecting too much sample onto the LC column can lead to broad or tailing peaks. Try diluting the sample or injecting a smaller volume.

  • Incompatible Solvent: Ensure the solvent in which the sample is dissolved is compatible with the mobile phase to prevent peak distortion.

  • Column Degradation: The performance of an LC column can degrade over time. Replace the column if peak shape does not improve with other troubleshooting steps.

Experimental Protocols

A typical LC-MS/MS method for the analysis of Atropine, using this compound as an internal standard, is outlined below.

Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C

Mass Spectrometry Conditions

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Ion Source Temperature500 °C
Ion Spray Voltage3000 V
Nebulizer Gas50 psi
Heater Gas50 psi
Dwell Time40 ms

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway Precursor This compound [M+H]⁺ m/z 295.4 Fragment1 Tropane Moiety m/z 124.2 Precursor->Fragment1 CID Fragment2 m/z 93.2 Precursor->Fragment2 CID Loss Loss of Deuterated Tropic Acid Precursor->Loss Loss->Fragment1

Caption: Fragmentation of this compound precursor ion.

References

Technical Support Center: Quantification of Low Levels of Atroline with Atropine-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of low levels of atropine using atropine-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during bioanalytical method development and sample analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of low levels of atropine with this compound.

Question: Why am I seeing high variability or poor accuracy at the lower limit of quantification (LLOQ)?

Answer:

High variability and poor accuracy at the LLOQ are common challenges when quantifying low levels of atropine. Several factors can contribute to this issue:

  • Matrix Effects: Even with a deuterated internal standard, differential matrix effects can occur. This happens when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of atropine and this compound to different extents. This effect can be more pronounced at the LLOQ where the analyte signal is low.

  • Isotopic Cross-Contribution: At low atropine concentrations, the naturally occurring isotopes of atropine may contribute to the signal of this compound, and vice versa. This "cross-talk" can lead to inaccurate quantification.

  • Internal Standard Purity: The presence of unlabeled atropine as an impurity in the this compound internal standard can artificially inflate the measured concentration of atropine, particularly at the LLOQ.

  • Adsorption: Atropine, especially at low concentrations, can adsorb to plastic labware such as pipette tips and autosampler vials, leading to loss of analyte and inaccurate results.

  • Analyte Stability: Atropine can be susceptible to degradation depending on the pH, temperature, and storage conditions of the biological samples.

Troubleshooting Workflow:

start High Variability/Poor Accuracy at LLOQ matrix_effects Investigate Matrix Effects start->matrix_effects isotopic_contribution Assess Isotopic Cross-Contribution start->isotopic_contribution is_purity Check IS Purity start->is_purity adsorption Evaluate Adsorption start->adsorption stability Confirm Analyte Stability start->stability me_solution1 me_solution1 matrix_effects->me_solution1 Optimize Chromatography me_solution2 me_solution2 matrix_effects->me_solution2 Improve Sample Cleanup ic_solution1 ic_solution1 isotopic_contribution->ic_solution1 Monitor Non-Interfering Transitions ip_solution1 ip_solution1 is_purity->ip_solution1 Use High Purity IS ad_solution1 ad_solution1 adsorption->ad_solution1 Use Low-Binding Labware st_solution1 st_solution1 stability->st_solution1 Optimize Storage Conditions

Caption: Troubleshooting workflow for LLOQ issues.

Question: How can I minimize matrix effects when quantifying low levels of atropine?

Answer:

Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Optimize Chromatographic Separation: Ensure baseline separation of atropine from endogenous matrix components. A longer gradient or a different stationary phase can improve resolution. The goal is to have atropine and this compound co-elute in a region of the chromatogram with minimal ion suppression or enhancement.

  • Improve Sample Preparation: A more rigorous sample cleanup can significantly reduce matrix effects. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering substances.

  • Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the ability to detect low levels of atropine.

  • Use a Different Ionization Source: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

Question: What should I do if I suspect isotopic cross-contribution between atropine and this compound?

Answer:

Isotopic cross-contribution can be a significant issue at the LLOQ. To address this:

  • Check the Purity of the Internal Standard: Ensure the this compound has high isotopic purity and minimal presence of unlabeled atropine.[1]

  • Monitor Different MRM Transitions: Select multiple reaction monitoring (MRM) transitions for both atropine and this compound that are specific and have minimal overlap in their isotopic patterns.

  • Mathematical Correction: In some cases, the contribution of the analyte's isotopes to the internal standard signal (and vice-versa) can be calculated and corrected for during data processing. This requires careful validation.

Frequently Asked Questions (FAQs)

Q1: What is a typical LLOQ for atropine in biological matrices using LC-MS/MS?

A1: The Lower Limit of Quantification (LLOQ) for atropine can vary depending on the matrix, sample volume, and instrumentation. However, reported LLOQs in plasma are typically in the range of 0.05 to 1.0 ng/mL.[2][3]

MatrixLLOQ (ng/mL)Reference
Human Plasma0.10[2]
Human Plasma0.05[4]
Murine Plasma1.0[3][5]
Cereals0.0005 (0.5 µg/kg)[6][7]

Q2: What are the key parameters for a robust LC-MS/MS method for atropine quantification?

A2: A robust method requires careful optimization of several parameters.

ParameterTypical Conditions
Chromatography
ColumnC18 or CN reversed-phase column
Mobile PhaseGradient elution with acetonitrile and water containing a modifier like formic acid or ammonium formate.
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS ModeMultiple Reaction Monitoring (SRM)
Precursor Ion (Atropine)m/z 290.2
Product Ions (Atropine)m/z 124.1, 93.1
Precursor Ion (this compound)m/z 295.2
Product Ions (this compound)m/z 129.1, 93.1

Q3: What are the best practices for sample collection and storage to ensure atropine stability?

A3: Atropine stability is critical for accurate results. Follow these guidelines:

  • Collection: Use appropriate blood collection tubes. Some studies have investigated the effect of different tube types on atropine concentrations.

  • Storage Temperature: Store plasma and serum samples at -20°C or -80°C for long-term stability.[5]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation. Some studies have shown stability for up to three cycles.[5]

  • pH: Atropine is more stable in acidic conditions. Be mindful of the pH of your samples and extraction solutions.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the quantification of atropine in plasma.[3]

  • Sample Pre-treatment: To 10 µL of plasma, add 20 µL of an internal standard working solution (this compound in 50:50 methanol:water).

  • Protein Precipitation: Add 100 µL of acetonitrile, vortex, and centrifuge at 10,000 x g for 5 minutes.

  • SPE Conditioning: Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute atropine and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Experimental Workflow for SPE:

start Plasma Sample add_is Add this compound start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe wash Wash Step spe->wash elute Elution wash->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction workflow.

Protocol 2: LC-MS/MS Parameters

These are typical starting parameters that should be optimized for your specific instrument.

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ion SourceESI Positive Mode
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Logical Relationship of Method Parameters:

method_development Method Development sample_prep Sample Preparation method_development->sample_prep chromatography Chromatography method_development->chromatography ms_detection MS Detection method_development->ms_detection sample_prep->chromatography chromatography->ms_detection data_analysis Data Analysis ms_detection->data_analysis validation Method Validation data_analysis->validation

References

resolving co-eluting interferences with Atropine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering co-eluting interferences during the quantitative analysis of atropine using its deuterated internal standard, Atropine-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of atropine, where five hydrogen atoms have been replaced with deuterium.[1] It is intended for use as an internal standard (IS) for the quantification of atropine in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Because it is chemically almost identical to atropine, it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled atropine by the mass spectrometer, making it an ideal tool to correct for analyte loss during sample preparation and for variations in instrument response.

Q2: What are co-eluting interferences and how do they impact my results?

Co-eluting interferences are compounds within a sample matrix that are not chromatographically separated from the analyte (atropine) or the internal standard (this compound). These interferences can affect the accuracy and precision of quantification by causing matrix effects—specifically, ion suppression or enhancement in the mass spectrometer's ion source.[3][4] This can lead to an underestimation or overestimation of the true analyte concentration.

Q3: What are the common sources of interference when analyzing this compound?

Common sources of interference in biological matrices include:

  • Phospholipids and other endogenous matrix components: These are notorious for causing ion suppression, especially in plasma or serum samples when using electrospray ionization (ESI).[4]

  • Metabolites: Atropine metabolites, particularly Phase II metabolites like glucuronides or sulfates, can have similar structures. These metabolites may co-elute and undergo in-source collision-induced dissociation, breaking down to produce a precursor ion with the same mass as the parent drug, leading to inaccurate quantification.[5]

  • Degradation Products: Atropine can degrade into substances like apoatropine, which may interfere with the analysis if not chromatographically resolved.[6]

  • Isotopic Contribution: The unlabeled atropine analyte has naturally occurring heavy isotopes (e.g., ¹³C). These can contribute to the signal at the mass-to-charge ratio (m/z) of this compound, a phenomenon known as isotopic interference, potentially affecting accuracy at low concentrations.[7]

Q4: How can I determine if I have a co-elution or matrix effect problem?

Signs of co-eluting interferences or matrix effects include:

  • Poor Peak Shape: Tailing, fronting, or split peaks for the analyte or internal standard.

  • Inconsistent Internal Standard Response: Significant variation in the this compound peak area across a batch of samples prepared from different sources (e.g., different patient lots).

  • Shifting Retention Times: Unexplained shifts in the time it takes for the analyte or IS to elute from the column.

  • Inaccurate or Imprecise Results: Quality control (QC) samples failing to meet acceptance criteria (typically ±15% of the nominal value).

  • Post-column Infusion Analysis: A dedicated experiment where a constant flow of the analyte is introduced into the MS source post-column. Injection of a blank, extracted matrix will show a dip in the signal at the retention time of any co-eluting, suppressing species.

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve common issues related to co-eluting interferences with this compound.

Guide 1: Resolving Poor Peak Shape and Shifting Retention Times

Poor chromatography is a primary cause of co-elution. The goal is to improve the separation between this compound and interfering compounds.

Troubleshooting Workflow for Chromatographic Issues

start Observe Poor Peak Shape or Shifting Retention Time check_column 1. Check Column Health - Backpressure normal? - Injection count within limits? start->check_column change_mobile_phase 2. Modify Mobile Phase - Adjust pH (Atropine is basic) - Alter organic modifier % - Implement a steeper gradient check_column->change_mobile_phase Column OK change_column 3. Change Column Chemistry - Try a different stationary phase (e.g., hydrophilic embedded RP18) - Consider a smaller particle size change_mobile_phase->change_column No Improvement evaluate 4. Re-evaluate Performance - Assess peak shape, RT, and S/N ratio change_mobile_phase->evaluate Improvement Seen change_column->evaluate end Issue Resolved evaluate->end

Caption: A logical workflow for troubleshooting chromatographic problems.

Detailed Steps:

  • Assess Column Condition: High backpressure or a large number of injections can indicate a degrading or clogged column. Replace the column and guard column if necessary.

  • Optimize Mobile Phase:

    • pH Adjustment: Atropine is a basic compound with a pKa of 9.9.[8] Adjusting the mobile phase pH can significantly alter its retention and peak shape. Using a mobile phase with a low pH (e.g., 2.5-3.0 with formic or phosphoric acid) will ensure the analyte is ionized and often improves peak shape on reverse-phase columns.[6]

    • Gradient Elution: An isocratic method may not be sufficient to separate atropine from complex matrix components. A gradient elution, starting with a lower percentage of organic solvent and increasing it over time, can effectively separate compounds with different polarities.[6]

  • Select an Alternative Column: If mobile phase optimization fails, the column chemistry may not be suitable. A column with a different stationary phase (e.g., a hydrophilic embedded RP18 column) can offer alternative selectivity and may resolve the co-elution.[6][9]

Guide 2: Correcting Inconsistent or Suppressed this compound Signal

Signal inconsistency or suppression is a classic indicator of matrix effects. Improving the sample cleanup process is the most effective solution.

Troubleshooting Workflow for Matrix Effects

start Observe Inconsistent or Suppressed IS Signal ppt Current Method: Protein Precipitation (PPT)? start->ppt spe 1. Implement Solid-Phase Extraction (SPE) - More effective at removing salts and phospholipids. ppt->spe Yes lLE 2. Consider Liquid-Liquid Extraction (LLE) - Alternative selectivity for cleanup. spe->lLE Still issues evaluate 3. Validate New Method - Assess IS response consistency and recovery. spe->evaluate Improvement lLE->evaluate end Issue Resolved evaluate->end

Caption: A decision-making process for improving sample cleanup.

Detailed Steps & Protocol:

  • Transition from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE): While PPT is fast, it is often insufficient for removing phospholipids and other small molecules that cause matrix effects. SPE provides a much cleaner extract. A published method demonstrated mean extraction recoveries exceeding 90% for atropine using SPE.[10]

  • Experimental Protocol: Example SPE for Atropine in Plasma This protocol is adapted from a published method for atropine analysis and should be optimized for your specific application.[10]

    • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the plasma sample (e.g., 100 µL) onto the SPE cartridge.

    • Washing: Wash the cartridge to remove interferences. A typical wash step might involve 1 mL of 25 mM ammonium formate buffer, followed by 1 mL of a weak organic solvent like acetonitrile.[10]

    • Elution: Elute Atropine and this compound from the cartridge using 1 mL of an appropriate solvent, such as acetonitrile containing 5% formic acid.[10]

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 75 µL) of the initial mobile phase.[10]

Guide 3: Investigating Interference from Metabolites or Isotopes

If chromatography and sample cleanup are optimized but interference persists, the issue may be isobaric (same mass) and requires changes to the mass spectrometry method.

Troubleshooting Workflow for MS-Level Interference

start Interference Persists After Chroma/Sample Prep Optimization check_transitions 1. Evaluate MRM Transitions - Are they specific enough? - Is in-source fragmentation likely? start->check_transitions find_new_transitions 2. Select More Specific Product Ions - Infuse this compound and perform a product ion scan. - Choose a unique, stable fragment. check_transitions->find_new_transitions isotopic_check 3. Check for Isotopic Interference - Is there high carryover from the unlabeled analyte? find_new_transitions->isotopic_check monitor_isotope 4. Monitor a Different Isotopic Ion - For compounds with Cl or Br, or with low mass difference to IS, monitor M+1 or M+2 ion. isotopic_check->monitor_isotope Yes evaluate 5. Re-validate Method - Confirm selectivity and accuracy. isotopic_check->evaluate No monitor_isotope->evaluate end Issue Resolved evaluate->end

Caption: A guide for resolving interference at the mass spectrometer level.

Detailed Steps:

  • Select Specific MRM Transitions: An interfering metabolite may fragment in the ion source to produce the same precursor ion as atropine or this compound. However, it is less likely to produce the exact same product ion upon fragmentation in the collision cell.

    • Infuse a pure standard of this compound and perform a product ion scan to see all possible fragments.

    • Select a quantifier and qualifier transition that are unique and show high intensity. For example, a published method for atropine used precursor m/z 290.0 with product ions at m/z 124.0 (quantifier) and m/z 93.0 (qualifier).[10] A similar approach should be taken for this compound (precursor m/z ~295.4).

  • Address Isotopic Interference: If the unlabeled atropine concentration is very high, its natural isotopic distribution may contribute to the signal of this compound.

    • Strategy: Instead of monitoring the monoisotopic peak of this compound, monitor a different isotopic ion (e.g., the M+1 peak). This strategy can significantly reduce the interference from the unlabeled compound.[7] This is particularly useful for compounds containing atoms with significant natural isotopes, like chlorine or bromine.[7]

Data & Protocols

Table 1: Example LC-MS/MS Parameters for Atropine Analysis

This table provides a starting point for method development, based on published literature. Parameters for this compound should be analogous.

ParameterValueReference
Precursor Ion (m/z) 290.0[10]
Quantifier Product Ion (m/z) 124.0[10]
Qualifier Product Ion (m/z) 93.0[10]
Collision Energy (V) 32 (for m/z 124.0)[10]
Declustering Potential (V) 160[10]
Ionization Mode Positive Electrospray (ESI+)[11]
Table 2: Example Chromatographic Conditions for Atropine
ParameterValueReference
Column C18, sub 2 µm particle size[10]
Mobile Phase A Water with 0.1% Formic Acid[10]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[10]
Flow Rate 0.5 - 1.0 mL/min[10][12]
Gradient Gradient elution is recommended[6]
Run Time ~4 minutes[10]
Retention Time ~0.96 minutes[10]

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Atropine Quantification: Atropine-d5 vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of atropine is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides an objective comparison of analytical methods for atropine, with a focus on the use of the deuterated internal standard, Atropine-d5, alongside alternative approaches. Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate method for specific research needs.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in mass spectrometry-based bioanalysis to ensure high accuracy and precision. By mimicking the physicochemical properties of the analyte, deuterated standards effectively compensate for variations during sample preparation and analysis. This guide delves into the specifics of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method employing this compound and contrasts it with other validated techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Performance Comparison of Analytical Methods

The following tables summarize the key performance parameters of various validated analytical methods for the quantification of atropine.

Method 1: LC-MS/MS with this compound Internal Standard

This method stands out for its high sensitivity and specificity, making it particularly suitable for bioanalytical applications where low concentrations of atropine need to be accurately measured in complex biological matrices like plasma.

ParameterPerformance Data
Linearity Range 1.0 - 1000 ng/mL[1]
Limit of Detection (LOD) Not explicitly reported, but LLOQ is 1.0 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL[1]
Precision (RSD%) Within-run and between-run precision < 8%[1]
Accuracy 87% - 110%[1]
Recovery > 90%[1]
Internal Standard This compound
Sample Matrix Human and Mouse Plasma[1]
Alternative Analytical Methods

For applications where ultra-high sensitivity is not the primary requirement, or for different sample matrices, alternative methods offer viable and often more accessible options.

MethodLinearity RangeLOQPrecision (RSD%)AccuracyRecoveryInternal StandardSample Matrix
HPLC-UV 25 - 75 µg/mLNot Reported< 2%98.8 - 101.2%Not ReportedNoneCombined Liquid Dosage Form
GC-MS 10 - 300 ng/mL[2]10 ng/mL[2]6.5% at 200 ng/mL[2]Not Reported69%[2]Deuterated N-methyl-atropineBlood[2]
Capillary Electrophoresis 4.0 - 36.0 µg/mLNot Reported< 2% (peak area ratios)Not ReportedNot ReportedNot ReportedOphthalmic Solutions

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

LC-MS/MS with this compound Internal Standard

This protocol is adapted from a validated method for the quantification of atropine in plasma.[1]

1. Sample Preparation (Solid-Phase Extraction):

  • To 10 µL of plasma, add the internal standard solution (this compound).

  • Perform solid-phase extraction using a suitable C18 cartridge.

  • Wash the cartridge with 25 mM ammonium formate buffer followed by acetonitrile.

  • Elute the analytes with acetonitrile containing 5% formic acid.

  • Evaporate the eluate to dryness and reconstitute in a water/acetonitrile mixture.

2. Chromatographic Conditions:

  • Column: Fully porous sub 2 µm C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Run Time: 4 minutes.

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions: Specific precursor-to-product ion transitions for atropine and this compound are monitored.

HPLC-UV Method

This protocol is a general representation of a validated HPLC-UV method for atropine in pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase.

  • Filter the solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.02M Potassium dihydrogen ortho-phosphate, pH 4) and methanol (e.g., 75:25 v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 210 nm.

GC-MS Method

This protocol outlines a typical GC-MS analysis of atropine in a biological matrix.[2]

1. Sample Preparation (Derivatization is often required):

  • To a blood sample, add a suitable internal standard (e.g., deuterated N-methyl-atropine).

  • Perform alkaline hydrolysis to convert atropine to tropine.

  • Extract the tropine with an organic solvent.

  • Evaporate the solvent and derivatize the residue with an agent like pentafluoropropionic anhydride (PFPA).

2. Chromatographic Conditions:

  • Column: A cross-linked methyl silicone capillary column.

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of 100°C, ramped to a final temperature.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic mass fragments for the derivatized atropine and the internal standard.

Capillary Electrophoresis Method

This protocol describes a general procedure for the analysis of atropine by CE.

1. Sample Preparation:

  • Dissolve the sample in the running buffer.

  • Filter the sample if necessary.

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary.

  • Running Buffer: A buffer solution such as 100 mM Tris-phosphate at a specific pH (e.g., pH 7).

  • Voltage: A high voltage is applied across the capillary (e.g., 20 kV).

  • Detection: UV detection at a suitable wavelength.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Wash Wash Cartridge SPE->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection

Caption: Workflow for LC-MS/MS analysis of atropine with this compound.

HPLC_UV_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Pharmaceutical Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Dissolve->Filter HPLC_Separation HPLC Separation Filter->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection

Caption: Workflow for HPLC-UV analysis of atropine.

GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Blood_Sample Blood Sample Add_IS Add Internal Standard Blood_Sample->Add_IS Hydrolysis Alkaline Hydrolysis Add_IS->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Derivatize Derivatize Evaporate->Derivatize GC_Separation GC Separation Derivatize->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection

Caption: Workflow for GC-MS analysis of atropine.

Conclusion

The choice of an analytical method for atropine quantification should be guided by the specific requirements of the study. The LC-MS/MS method using this compound as an internal standard offers superior sensitivity and accuracy, making it the gold standard for bioanalytical applications. However, for quality control of pharmaceutical formulations or in scenarios where the expected concentrations are higher, HPLC-UV provides a robust and more accessible alternative. GC-MS and Capillary Electrophoresis represent other powerful techniques, each with its own set of advantages and considerations regarding sample preparation and instrumentation. By understanding the principles, protocols, and performance characteristics of each method, researchers can make an informed decision to ensure the generation of reliable and accurate data.

References

Atropine Analysis: A Comparative Guide to Internal Standards for Enhanced Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of atropine is critical. The choice of an appropriate internal standard is paramount in achieving robust analytical methods. This guide provides an objective comparison of Atropine-d5 with other internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your analytical needs.

This comparison focuses on the key performance characteristics of linearity, accuracy, and precision in the quantification of atropine using various internal standards. The data presented is compiled from published analytical method validation studies.

Performance Comparison of Internal Standards

The following tables summarize the performance data for this compound and alternative internal standards in the quantification of atropine.

Table 1: Method Performance using this compound as Internal Standard

ParameterPerformance MetricValueReference
Linearity Concentration Range1.0 - 1000 ng/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Accuracy Within-run Accuracy87% - 110%[1]
Between-run Accuracy87% - 110%[1]
Precision Within-run Precision (RSD)< 8%[1]
Between-run Precision (RSD)< 8%[1]

Table 2: Method Performance using Alternative Internal Standards

Internal StandardLinearity RangeAccuracyPrecision (RSD)Reference
Tiotropium-d30.5 - 1000 ng/mL87% - 110%< 8% (Within- and Between-run)[1]
Cocaine-d30.05 - 50 ng/mL87% - 122%2% - 13% (Coefficient of Variation)[2][3]
Levobupivacaine0.10 - 50.00 ng/mLWithin ±7% (Intra- and Inter-day)< 10% (Intra- and Inter-day)[4][5]
HomatropineNot specifiedNot specifiedNot specified[6]
Deuterated atropine (unspecified)Not specifiedNot specifiedNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. The following are summaries of the experimental protocols from the cited studies.

Method Using this compound and Tiotropium-d3 Internal Standards[1]
  • Instrumentation: Liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).

  • Sample Preparation: Solid-phase extraction (SPE) of plasma samples.

  • Chromatographic Separation: Achieved on a fully porous sub 2 μm C18 column.

  • Analysis Time: 4 minutes.

  • Quantification: Multiple reaction monitoring (MRM) transitions were used for analyte and internal standard detection.

Method Using Cocaine-d3 Internal Standard[2][3]
  • Instrumentation: Liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI MS/MS).

  • Sample Preparation: Protein precipitation for deproteinization of plasma and serum samples.

  • Chromatographic Separation: Reversed-phase liquid chromatography.

  • Detection: Multiple reaction monitoring using a linear ion trap quadrupole mass spectrometer.

Method Using Levobupivacaine Internal Standard[4][5]
  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Protein precipitation with acetonitrile followed by a concentration step.

  • Chromatographic Separation: Gradient elution on a Zorbax XDB-CN column.

  • Detection: Selected reaction monitoring (SRM) in positive electrospray ionization (ESI) mode.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantification of atropine in a biological matrix using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., this compound) sample->add_is extraction Extraction (e.g., SPE or Protein Precipitation) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Inject into LC-MS/MS evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM/SRM) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification

Caption: Bioanalytical workflow for atropine quantification.

References

A Comparative Guide to Inter-Laboratory Quantification of Atropine Using Atropine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the quantification of atropine in biological matrices, with a focus on the use of Atropine-d5 as an internal standard. The information presented is synthesized from various validated analytical methods to offer researchers, scientists, and drug development professionals a comprehensive resource for establishing and comparing laboratory performance. While direct inter-laboratory comparison studies involving this compound were not publicly available, this guide aggregates typical performance data from multiple sources to serve as a benchmark for individual laboratory validation and comparison.

Data Presentation: A Comparative Overview of LC-MS/MS Method Performance for Atropine Quantification

The following table summarizes the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of atropine in plasma. The use of a deuterated internal standard like this compound is crucial for correcting matrix effects and improving the accuracy and precision of the quantification. Although the specific internal standards used in the cited studies may vary, the principles and expected performance are comparable when using this compound.

ParameterMethod AMethod BMethod C
Linear Range 0.10 - 50.00 ng/mL[1]1.0 - 1000 ng/mL[2]0.05 - 50 ng/ml[3]
Lower Limit of Quantification (LLOQ) 0.10 ng/mL[1]1.0 ng/mL[2]0.05 ng/mL[3]
Intra-day Precision (%CV) <10%[1]<8%[2]2-13%[3]
Inter-day Precision (%CV) <10%[1]<8%[2]2-13%[3]
Intra-day Accuracy ±7%[1]87% to 110%[2]87-122%[3]
Inter-day Accuracy ±7%[1]87% to 110%[2]87-122%[3]
Extraction Recovery Not Specified>90%[2]88-94%[3]
Internal Standard Levobupivacaine[1]Tiotropium-d3 (similar deuterated standard)[2]Cocaine-d3[3]

Experimental Protocols

A generalized experimental protocol for the quantification of atropine in plasma using LC-MS/MS with this compound as an internal standard is detailed below. This protocol is a composite of methodologies described in the literature.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 10 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Atropine: The parent-product ion transition is typically m/z 290.2 → 124.1.

      • This compound: The parent-product ion transition will be shifted by +5 Da (e.g., m/z 295.2 → 129.1, exact values should be confirmed experimentally).

    • Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum signal intensity for both atropine and this compound.

3. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking known concentrations of atropine into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process and analyze the calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of atropine to this compound against the concentration of atropine.

  • Determine the concentration of atropine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add this compound & Acetonitrile A->B C Vortex & Centrifuge B->C D Evaporate Supernatant C->D E Reconstitute in Mobile Phase D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Calculate Peak Area Ratios I->J K Quantification using Calibration Curve J->K

Caption: Experimental workflow for atropine quantification.

G cluster_org Organization cluster_labs Participating Laboratories cluster_analysis Analysis & Reporting cluster_eval Evaluation A Coordinating Laboratory Prepares & Distributes Samples B Lab 1 A->B Blinded Samples C Lab 2 A->C Blinded Samples D Lab 'n' A->D Blinded Samples E Quantify Atropine using Validated Method B->E C->E D->E F Report Results to Coordinating Lab E->F G Statistical Analysis of Results F->G H Assessment of Inter-Laboratory Variability G->H

Caption: Inter-laboratory comparison workflow.

References

A Comparative Guide to Internal Standards for Atropine Analysis: Atropine-d5 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Atropine in biological matrices is critical for pharmacokinetic studies, toxicological assessments, and quality control of pharmaceutical formulations. The use of a suitable internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS) based methods to correct for variability in sample preparation and instrument response. This guide provides an objective comparison of Atropine-d5 with other internal standards, supported by experimental data, to aid researchers in selecting the most appropriate standard for their analytical needs.

The Role of Internal Standards in Atropine Analysis

An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby providing reliable quantification. The two primary categories of internal standards used in mass spectrometry are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. They are molecules in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1]

  • Structural Analogs: These are compounds that are chemically similar to the analyte but not isotopically labeled.

This compound: The Preferred Internal Standard

This compound is a deuterated form of Atropine, where five hydrogen atoms have been replaced by deuterium.[2][3] This isotopic substitution results in a higher mass, allowing it to be distinguished from the unlabeled Atropine by the mass spectrometer, while its chemical properties remain virtually identical.

Advantages of this compound:

  • Similar Physicochemical Properties: this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to Atropine. This is the most significant advantage of a SIL internal standard.[4]

  • Effective Compensation for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. Since this compound co-elutes with Atropine and experiences the same matrix effects, it effectively normalizes the analyte's signal.[1]

  • Correction for Procedural Losses: Any loss of analyte during sample preparation steps, such as protein precipitation or liquid-liquid extraction, will be mirrored by a proportional loss of this compound, leading to an accurate final concentration calculation.

  • High Precision and Accuracy: The use of this compound leads to robust and reliable analytical methods with high precision and accuracy.[5]

Alternative Internal Standards for Atropine Quantification

While this compound is the ideal choice, other compounds have been utilized as internal standards in Atropine analysis.

  • Other Isotopically Labeled Tropane Alkaloids (e.g., Scopolamine-d3, Cocaine-d3):

    • Scopolamine-d3: Scopolamine is another tropane alkaloid with a structure similar to Atropine. Its deuterated form, Scopolamine-d3, has been used as an internal standard for Atropine analysis.[6] While it is also a SIL standard, potential differences in fragmentation patterns and slight variations in chromatographic behavior compared to Atropine might exist.

    • Cocaine-d3: In a method for the simultaneous determination of seven tropane alkaloids, Cocaine-d3 was used as the internal standard for all analytes, including Atropine.[7] The study reported good precision and accuracy, suggesting its suitability for multi-analyte methods.[7][8] However, for single-analyte validation of Atropine, an isotopically labeled analog of Atropine itself is theoretically superior.

  • Structural Analogs (e.g., Levobupivacaine):

    • Structural analogs are chemically similar but not identical to the analyte. They are often used when a SIL standard is unavailable or cost-prohibitive.[4] A study on the thermal stability of Atropine and Scopolamine used Levobupivacaine as an internal standard in an LC-MS/MS method.[9]

    • Disadvantages: Structural analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte.[4] These differences can lead to less effective compensation for experimental variability and may result in reduced accuracy and precision.

Performance Data Comparison

The following table summarizes the performance of different internal standards for Atropine analysis based on published data.

Internal StandardAnalyte(s)MatrixRecovery (%)Precision (RSD%)Accuracy (%)Key Findings
This compound Atropine, TiotropiumHuman Plasma>90< 887 - 110Excellent recovery and precision; no matrix effect observed.[5]
Atropine-d3 Atropine, ScopolamineCereals82 - 114< 6-Met European SANTE/12682/2019 validation requirements.[10]
Atropine-D3 Atropine, ScopolamineLeafy Vegetables90 - 100< 15-Good recoveries and precision at three concentration levels.[11]
Cocaine-d3 Atropine & 6 other tropane alkaloidsPlasma88 - 942 - 1387 - 122Suitable for multi-analyte quantification of tropane alkaloids.[7][8]
Summary of Internal Standard Properties
PropertyThis compound (SIL)Other SIL Analogs (e.g., Scopolamine-d3)Structural Analogs
Chemical Identity Identical to AtropineStructurally similar to AtropineStructurally similar to Atropine
Chromatographic Retention Co-elutes with AtropineMay have slightly different retention timeDifferent retention time
Ionization Efficiency Identical to AtropineMay have different ionization efficiencyDifferent ionization efficiency
Matrix Effect Compensation ExcellentGood to ExcellentModerate to Poor
Cost HigherHigherLower
Availability Commercially available[2][3]Generally availableWidely available
Overall Recommendation Ideal Choice Good AlternativeUse with caution; requires thorough validation

Experimental Protocols

Below is a generalized experimental protocol for the quantification of Atropine in a biological matrix using this compound as an internal standard, based on common methodologies.[5][7][10]

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.[12]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Atropine: Q1: 290.0 m/z → Q3: 124.0 m/z (quantifier), 93.0 m/z (qualifier)[5]

      • This compound: Q1: 295.4 m/z → Q3: 124.0 m/z or another appropriate fragment.

    • Instrument Parameters: Optimize source-dependent parameters such as ion spray voltage, temperature, nebulizer gas, and collision energy for maximum signal intensity.

Visualizations

Workflow for Atropine Analysis

Figure 1. General workflow for Atropine analysis using an internal standard. Sample Sample Collection (e.g., Plasma, Urine, Tissue) Spike Spiking with This compound (IS) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Acquisition (Peak Area Ratio of Analyte/IS) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Final Concentration of Atropine Quantification->Result

Caption: General workflow for Atropine analysis.

Logical Relationships of an Ideal Internal Standard

Figure 2. Key characteristics of an ideal internal standard (IS). cluster_behavior Similar Behavior IS Ideal Internal Standard (e.g., this compound) Result Accurate & Precise Quantification b1 Extraction Recovery IS->b1 b2 Chromatographic Retention IS->b2 b3 Ionization Efficiency IS->b3 b4 Matrix Effects IS->b4 Analyte Analyte (Atropine) Analyte->b1 Analyte->b2 Analyte->b3 Analyte->b4 Method Analytical Method Method->IS Method->Analyte Method->Result

Caption: Characteristics of an ideal internal standard.

Conclusion and Recommendation

For the quantitative analysis of Atropine, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data. This compound stands out as the ideal choice due to its chemical identity with the analyte, which allows for the most effective correction of experimental variations, including matrix effects. This leads to superior accuracy, precision, and robustness of the analytical method.

While other internal standards like Scopolamine-d3, Cocaine-d3, or structural analogs can be used, they require more extensive validation to demonstrate their suitability and may not provide the same level of performance as this compound. Therefore, for researchers, scientists, and drug development professionals seeking the most reliable and accurate quantification of Atropine, this compound is the unequivocally superior internal standard.

References

A Comparative Guide to the Bioanalytical Methods of Atropine-d5 Across Diverse Instrumentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of validated analytical methods for the quantification of atropine, utilizing Atropine-d5 as an internal standard, across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. The data presented is compiled from discrete studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Experimental Protocols

The methodologies detailed below represent common practices for the extraction and quantification of atropine from biological matrices, primarily human plasma. While specific parameters may vary between laboratories and instrument models, the core principles remain consistent.

A generalized workflow for the bioanalysis of atropine using a deuterated internal standard is depicted below. This process typically involves protein precipitation for sample cleanup, followed by chromatographic separation and mass spectrometric detection.

This compound Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma_Sample Plasma Sample Collection IS_Spiking Spike with this compound (Internal Standard) Plasma_Sample->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Quantification

Assessing the Impact of Atropine-d5 on Method Robustness: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative assessment of Atropine-d5 as an internal standard in the quantification of atropine, focusing on its impact on method robustness. The information presented is based on published experimental data to aid researchers in selecting the most appropriate internal standard for their analytical needs.

The Critical Role of Internal Standards in Bioanalysis

An ideal internal standard (IS) should mimic the analyte's chemical and physical properties as closely as possible throughout the entire analytical process, including sample preparation, chromatography, and ionization. This mimicry allows the IS to compensate for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical method. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte and exhibit nearly identical ionization behavior.

Comparison of Analytical Methods for Atropine Quantification

This section compares the performance of an LC-MS/MS method utilizing this compound as an internal standard with methods employing other internal standards. The data is compiled from separate validated bioanalytical studies.

ParameterMethod with this compound[1]Method with Cocaine-d3[2]Method with Levobupivacaine[3][4]
Linearity Range 1.0 - 1000 ng/mL0.05 - 50 ng/mL0.10 - 50.00 ng/mL
Correlation Coefficient (r²) > 0.999Not explicitly statedNot explicitly stated
Within-run Precision (%RSD) < 8%2-13%< 10% (atropine)
Between-run Precision (%RSD) < 8%Not explicitly stated< 10% (atropine)
Accuracy 87% - 110%87% - 122%±7% (atropine)
Extraction Recovery > 90%88-94%Not explicitly stated
Matrix Effect No significant matrix effect observedNot explicitly statedMatrix effect was estimated

Key Observations:

  • The method employing This compound demonstrates excellent linearity over a wide dynamic range, coupled with high precision and accuracy. The high recovery and lack of significant matrix effects underscore the robustness of using a stable isotope-labeled internal standard that closely mimics the analyte.[1]

  • The method using Cocaine-d3 as an internal standard also shows good precision and accuracy, though the linearity range is narrower.[2] While a deuterated standard, its structural difference from atropine may lead to slight variations in extraction and chromatographic behavior.

  • The method with Levobupivacaine , a structurally different compound, provides acceptable precision and accuracy.[3][4] However, the potential for differential matrix effects and extraction recovery compared to atropine is higher, which could impact method robustness under varying sample conditions.

Experimental Protocols

Method Using this compound Internal Standard[1]

Sample Preparation: Solid-phase extraction.

Chromatographic Conditions:

  • LC System: Exion LC

  • Column: Fully porous sub 2 μm C18

  • Mobile Phase: Not detailed in the abstract.

  • Run Time: 4 minutes

Mass Spectrometric Conditions:

  • MS System: 6500+ QTRAP

  • Ion Source: Electrospray ionization (ESI) in positive mode

  • Monitored Transitions: Two selected reaction monitoring (SRM) transitions for both atropine and this compound.

Method Using Cocaine-d3 Internal Standard[2]

Sample Preparation: Protein precipitation.

Chromatographic Conditions:

  • LC System: Not detailed in the abstract.

  • Column: Reversed-phase

  • Mobile Phase: Not detailed in the abstract.

Mass Spectrometric Conditions:

  • MS System: Linear ion trap quadrupole mass spectrometer

  • Ion Source: Electrospray ionization (ESI) in positive mode

  • Detection: Multiple reaction monitoring (MRM)

Visualizing the Workflow and Rationale

Caption: Bioanalytical workflow for atropine quantification.

The diagram above illustrates the typical workflow for the bioanalysis of atropine in plasma. The crucial step of adding the internal standard early in the process ensures that any variability introduced during extraction and analysis is accounted for, leading to more reliable results.

signaling_pathway Rationale for Using a Stable Isotope-Labeled Internal Standard cluster_process Analytical Process Analyte Atropine Variability Sources of Variability (Extraction, Matrix Effects, Instrument Drift) Analyte->Variability IS This compound IS->Variability Analyte_Response Analyte Response Variability->Analyte_Response affects IS_Response IS Response Variability->IS_Response affects similarly Ratio Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Result Robust & Accurate Result Ratio->Result compensates for variability

Caption: Rationale for using a stable isotope-labeled internal standard.

This diagram illustrates how a stable isotope-labeled internal standard like this compound compensates for analytical variability. Because this compound has nearly identical physicochemical properties to atropine, it is affected by sources of variability in the same way. By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to a more robust and accurate quantitative result.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS quantification of atropine offers significant advantages for method robustness. The compiled data indicates that methods employing this compound exhibit high precision, accuracy, and linearity, while effectively mitigating matrix effects. While other internal standards can yield acceptable results, the closer structural and chemical similarity of this compound to the analyte makes it the superior choice for ensuring the reliability and reproducibility of bioanalytical data. For researchers and drug development professionals, the adoption of this compound as an internal standard is a critical step towards developing highly robust and defensible analytical methods.

References

Atropine-d5 vs. Structural Analogue as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in bioanalysis and drug development, the choice of an internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes. This guide provides a comprehensive comparison between the use of a stable isotope-labeled internal standard (SIL-IS), specifically Atropine-d5, and structural analogue internal standards (SA-IS) for the quantification of atropine. This comparison is supported by experimental data from various studies, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical methodologies.

The Critical Role of Internal Standards in Mass Spectrometry

Internal standards are essential in techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to compensate for variations that can occur during sample preparation, injection, and analysis.[1][2] These variations may include inconsistencies in sample extraction, matrix effects (where components of the sample other than the analyte interfere with its ionization), and fluctuations in instrument response.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, thus ensuring the accuracy and precision of the final concentration measurement.

There are two primary types of internal standards used in mass spectrometry:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are compounds that are chemically identical to the analyte but have one or more atoms replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This compound is a prime example of a SIL-IS for atropine.

  • Structural Analogue Internal Standards (SA-IS): These are compounds that are not chemically identical to the analyte but have a similar chemical structure and physicochemical properties. Examples of structural analogues used for atropine analysis include cocaine-d3 and levobupivacaine.

Performance Comparison: this compound vs. Structural Analogues

The consensus in the scientific community is that SIL-ISs generally offer superior performance compared to SA-ISs. This is because their chemical and physical properties are nearly identical to the analyte, leading to very similar behavior during extraction, chromatography, and ionization. However, structural analogues can be a viable and more cost-effective alternative when a SIL-IS is unavailable or prohibitively expensive.

The following tables summarize the performance data from various studies that have utilized either this compound or a structural analogue for the quantification of atropine. It is important to note that this data is collated from different studies and direct head-to-head comparisons within a single study are limited.

Table 1: Performance Data for Atropine Quantification using this compound (SIL-IS)
ParameterStudy 1Study 2Study 3
Internal Standard This compoundAtropine-d3Atropine-d3
Matrix Human PlasmaCereal-based productsFeed
Linearity Range Not Specified0.5 - 10 µg/kgLOQ - 500 µg/kg
Precision (%RSD) Within-run: < 8%, Between-run: < 8%Repeatability (RSDr): ≤ 6%, Intermediate Reproducibility (RSDiR): ≤ 6%Not Specified
Accuracy (%RE) 87% - 110%Recovery: 82% - 114%Not Specified
Recovery > 90%82% - 114%Not Specified
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.5 µg/kg0.93 µg/kg
Reference [3][4][5][6]
Table 2: Performance Data for Atropine Quantification using Structural Analogue Internal Standards (SA-IS)
ParameterStudy 4Study 5
Internal Standard Cocaine-d3Levobupivacaine
Matrix PlasmaHuman Plasma
Linearity Range 0.05 - 50 ng/mL0.10 - 50.00 ng/mL
Precision (%CV) 2% - 13%Intraday: < 10%, Interday: < 10%
Accuracy (%RE) 87% - 122%Intraday: within ±7%, Interday: within ±7%
Recovery 88% - 94%Not Specified
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.10 ng/mL
Reference [1][2][7][8]

Experimental Protocols

Below are detailed methodologies for the quantification of atropine using either this compound or a structural analogue as the internal standard, based on published literature.

Protocol 1: LC-MS/MS Quantification of Atropine in Plasma using this compound

This protocol is a composite based on a method for the analysis of atropine in low-volume plasma samples.[3]

1. Sample Preparation (Solid-Phase Extraction)

  • To 10 µL of plasma, add the internal standard solution (this compound).

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., fully porous sub 2 µm).

  • Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., water with formic acid and acetonitrile).

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: A small volume suitable for the system (e.g., 5 µL).

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Atropine: Precursor ion (m/z) 290.0 → Product ion (m/z) 124.0 (quantifier) and 93.0 (qualifier).[3]

    • This compound: Specific precursor and product ions for the deuterated standard.

Protocol 2: LC-MS/MS Quantification of Atropine in Plasma using Cocaine-d3

This protocol is based on a method for the simultaneous determination of several tropane alkaloids in plasma.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To a plasma sample, add a solution of the internal standard (Cocaine-d3).

  • Add a protein precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant.

2. LC-MS/MS Conditions

  • LC System: A suitable HPLC system.

  • Column: A reversed-phase column.

  • Mobile Phase: A gradient elution program using an aqueous buffer and an organic solvent.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: A standard volume for the system.

  • MS System: A linear ion trap quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Atropine: Specific precursor and product ions for atropine.

    • Cocaine-d3: Specific precursor and product ions for the deuterated cocaine standard.

Mandatory Visualizations

Atropine's Mechanism of Action: Muscarinic Acetylcholine Receptor Signaling

Atropine functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[9][10][11] These receptors are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system, which regulates "rest and digest" functions.[9][12] By blocking the binding of the neurotransmitter acetylcholine (ACh), atropine inhibits parasympathetic nerve effects. The diagram below illustrates the general signaling pathway of a muscarinic receptor (specifically M1, M3, and M5 subtypes which couple to Gq proteins) and the inhibitory action of atropine.

Atropine_Mechanism cluster_membrane Cell Membrane mAChR Muscarinic Receptor (mAChR) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates Atropine Atropine (Antagonist) Atropine->mAChR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, gland secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the quantification of atropine in a biological matrix using an internal standard.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Structural Analogue) Sample->Add_IS Extraction Sample Preparation (e.g., SPE or Protein Precipitation) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (Analyte & IS signals) Analysis->Data Quantification Quantification (Ratio of Analyte/IS vs. Calibration Curve) Data->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for atropine quantification by LC-MS/MS.

Conclusion

The choice between this compound and a structural analogue as an internal standard depends on several factors, including the required level of accuracy and precision, cost, and availability.

  • This compound (SIL-IS): As a stable isotope-labeled internal standard, this compound is the gold standard. It co-elutes with atropine and experiences nearly identical extraction efficiency and matrix effects, leading to the most accurate and precise results. It is the preferred choice for regulated bioanalysis and studies requiring the highest level of confidence.

  • Structural Analogues (SA-IS): Structural analogues like cocaine-d3 or levobupivacaine can provide acceptable performance, especially for research or screening purposes. They are often more readily available and less expensive than their stable-isotope labeled counterparts. However, it is crucial to thoroughly validate the method to ensure that the chosen analogue adequately compensates for analytical variability. Differences in physicochemical properties can lead to variations in extraction recovery and ionization efficiency compared to the analyte, potentially impacting accuracy.

References

Establishing Limits of Detection and Quantification for Atropine Using Atropine-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research and drug development, the accurate and sensitive quantification of therapeutic compounds is paramount. Atropine, a tropane alkaloid with significant clinical applications, requires robust analytical methods for its determination in various biological matrices. This guide provides a comparative overview of the performance of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) of Atropine, with a focus on the utility of its deuterated analogue, Atropine-d5, as an internal standard.

The Role of this compound in Enhancing Analytical Sensitivity

This compound is a stable, isotopically labeled version of Atropine, where five hydrogen atoms have been replaced with deuterium.[1][2] It is intended for use as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The key advantage of using a deuterated internal standard like this compound is its near-identical chemical and physical properties to the analyte of interest, Atropine. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss or variability in instrument response. This, in turn, leads to improved accuracy, precision, and ultimately, lower and more reliable limits of detection and quantification for Atropine.

Comparative Performance in Atropine Quantification

The selection of an appropriate analytical technique and internal standard is critical in achieving the desired sensitivity for Atropine analysis. The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Atropine from various studies, highlighting the methodologies employed.

Analytical MethodInternal StandardMatrixLODLOQReference
LC-MS/MSThis compoundPlasma-1.0 ng/mL[3]
LC-MS/MSLevobupivacainePlasma-0.10 ng/mL[4]
LC-MS/MSCocaine-d3Plasma-0.05 ng/mL[5]
UPLC-MS/MS-Pig Tissues0.15 ng/mL0.50 ng/mL[6]
GC/MSDeuterated N-methyl-atropineBlood-10 ng/mL[7]
RP-HPLC-Bulk and Pharmaceutical Formulations0.15 µg/mL0.46 µg/mL[8]
HPLC---10.0 µg/mL[9]
HPLC-Pharmaceuticals-10.38 µg/mL[10]

As evidenced by the data, methods employing mass spectrometry (LC-MS/MS, UPLC-MS/MS, GC/MS) consistently achieve significantly lower limits of quantification compared to HPLC with UV detection. The use of an internal standard, particularly a deuterated one like this compound, is a hallmark of highly sensitive and robust bioanalytical methods. While one study achieved a very low LOQ with a different internal standard (Cocaine-d3), the principle of using a stable isotope-labeled standard remains a best practice for minimizing analytical variability.[5]

Experimental Protocol for LOD and LOQ Determination using LC-MS/MS

The following is a generalized protocol for establishing the LOD and LOQ of Atropine in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents:

  • Atropine reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Control blank plasma

2. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Atropine and this compound in methanol.

  • Prepare serial dilutions of the Atropine stock solution to create calibration standards and quality control (QC) samples at various concentrations.

  • Prepare a working solution of this compound at a constant concentration.

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample (blank, calibration standard, or QC), add the this compound working solution.

  • Add protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to the plasma sample.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a suitable C18 reversed-phase column with a gradient elution using mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both Atropine and this compound in Multiple Reaction Monitoring (MRM) mode.

5. Determination of LOD and LOQ:

  • LOD: The limit of detection is typically determined as the lowest concentration of the analyte that produces a response with a signal-to-noise ratio (S/N) of at least 3.

  • LOQ: The limit of quantification is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy (typically within 20% deviation and a signal-to-noise ratio of at least 10).

Workflow and Signaling Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams are provided in DOT language.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Determination start Start: Blank Plasma spike_is Spike with this compound (IS) start->spike_is spike_analyte Spike with Atropine Standards spike_is->spike_analyte precipitation Protein Precipitation spike_analyte->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis (MRM) reconstitution->lcms peak_integration Peak Area Integration lcms->peak_integration ratio Calculate Peak Area Ratio (Atropine/Atropine-d5) peak_integration->ratio calibration_curve Construct Calibration Curve ratio->calibration_curve sn_ratio Determine Signal-to-Noise Ratio calibration_curve->sn_ratio lod_loq Establish LOD (S/N > 3) & LOQ (S/N > 10) sn_ratio->lod_loq

Caption: Experimental workflow for determining the LOD and LOQ of Atropine.

Atropine_Signaling acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor (mAChR) acetylcholine->mAChR Binds & Activates cellular_response Cellular Response (e.g., smooth muscle contraction, glandular secretion) mAChR->cellular_response Initiates atropine Atropine / this compound atropine->mAChR Competitively Blocks

Caption: Atropine's mechanism as a competitive antagonist at muscarinic receptors.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly sensitive and reliable method for the quantification of Atropine in biological matrices. This approach is instrumental for researchers, scientists, and drug development professionals who require accurate pharmacokinetic and toxicological data. The detailed experimental protocol and workflows presented in this guide offer a robust framework for establishing the limits of detection and quantification, ensuring data of the highest quality and integrity.

References

Performance Showdown: Atropine-d5 and Cocaine-d3 as Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Toxicology

In the precise world of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative assays. For the analysis of atropine, a critical anticholinergic drug, in biological matrices, the deuterated analog Atropine-d5 has emerged as a robust internal standard. This guide provides a comprehensive comparison of the performance characteristics of this compound with an alternative, Cocaine-d3, supported by experimental data from published studies. This objective evaluation aims to assist researchers, scientists, and drug development professionals in selecting the most suitable internal standard for their specific analytical needs.

Performance Characteristics: A Head-to-Head Comparison

The following tables summarize the key performance parameters of this compound and Cocaine-d3 for the quantification of atropine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Performance Characteristics of this compound in Human and Mouse Plasma [1]

Performance ParameterResult
Linearity Range 1.0 - 1000 ng/mL
Accuracy 87% to 110%
Precision (RSD) Within-run and between-run < 8%
Recovery > 90%
Matrix Effect No significant matrix effect observed

Table 2: Performance Characteristics of Cocaine-d3 for Atropine Quantification in Human Plasma [2][3]

Performance ParameterResult
Linearity Range 0.05 - 50 ng/mL
Accuracy 87% to 122%
Precision (CV) 2% to 13%
Recovery 88% to 94% (protein precipitation)
Matrix Effect Not explicitly reported for atropine

Experimental Protocols: A Glimpse into the Methodology

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of the methodologies used in the studies cited for this compound and Cocaine-d3.

Experimental Protocol for Atropine Analysis using this compound Internal Standard[1]
  • Sample Preparation: Solid-phase extraction of 10 µL of plasma.

  • Chromatography:

    • Column: Fully porous sub 2 µm C18 column.

    • Mobile Phase A: 5 mM ammonium formate buffer in ultrapure water (pH 3.5 with formic acid).

    • Mobile Phase B: 0.1% v/v formic acid in acetonitrile.

    • Gradient Elution: A linear gradient was employed over a 4-minute total run time.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM) was used for quantification.

Experimental Protocol for Atropine Analysis using Cocaine-d3 Internal Standard[2][3]
  • Sample Preparation: Protein precipitation of plasma or serum samples.

  • Chromatography:

    • Technique: Reversed-phase liquid chromatography.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM) using a linear ion trap quadrupole mass spectrometer.

Atropine's Mechanism of Action: A Signaling Pathway Overview

Atropine functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine, atropine inhibits the parasympathetic nervous system's effects on various organs. The following diagram illustrates this mechanism.

Atropine_Mechanism cluster_synapse Synaptic Cleft cluster_cell Target Cell Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1-M5) Acetylcholine->Muscarinic_Receptor Binds to G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Cellular_Response Cellular Response (e.g., ↓cAMP, ↑IP3/DAG) Effector->Cellular_Response Atropine Atropine Atropine->Muscarinic_Receptor Competitively Blocks

Atropine's competitive antagonism of muscarinic receptors.

Conclusion

Both this compound and Cocaine-d3 have demonstrated their utility as internal standards for the quantification of atropine in biological matrices. This compound, being a deuterated analog of the analyte, offers the advantage of similar physicochemical properties, which can lead to more effective compensation for matrix effects and variability in sample processing. The data presented for this compound shows excellent precision and accuracy over a wide linear range in plasma.[1]

Cocaine-d3 has also been successfully used in a validated method for the simultaneous analysis of several tropane alkaloids, including atropine.[2][3] While the reported accuracy and precision are acceptable, the structural difference between cocaine and atropine might lead to variations in extraction recovery and ionization efficiency, which could potentially impact the overall performance.

Ultimately, the choice of the internal standard will depend on the specific requirements of the assay, including the biological matrix, the desired sensitivity, and the availability of the standard. For single-analyte atropine assays, this compound is generally the preferred choice due to its isotopic relationship with the analyte. However, for multi-analyte methods involving other tropane alkaloids, Cocaine-d3 can be a viable and efficient alternative. Researchers should carefully validate their chosen internal standard in the specific biological matrix of interest to ensure the reliability and accuracy of their results.

References

Comparative Pharmacokinetic Analysis: Atropine vs. Atropine-d5

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The substitution of hydrogen with deuterium, a process known as deuteration, can influence a drug's pharmacokinetic profile.[1][4] This is primarily due to the "kinetic isotope effect," where the heavier deuterium atom forms a stronger covalent bond with carbon than hydrogen. This can lead to a slower rate of metabolism, particularly if the deuteration occurs at a site of metabolic transformation, potentially altering clearance and exposure.[1][5][6]

Pharmacokinetic Profile of Atropine

Below is a summary of the pharmacokinetic parameters of Atropine gathered from various studies in different species and routes of administration. It is important to note that these values can vary significantly based on the study design, subject population, and analytical methodology.

ParameterSpeciesRoute of AdministrationValueReference
Cmax HumanIntramuscular (1.67 mg)9.6 ng/mL[7]
HumanOphthalmic (30 µL)288 pg/mL[7]
RatIntravenous274.25 ± 53.66 ng/mL[8]
Tmax HumanIntramuscular3 to 60 minutes[7]
HumanOphthalmic28 minutes[7]
MouseIntraperitoneal8.18 ± 0.22 min[8]
AUC MouseIntraperitoneal6764 ± 98 min.ng/mL[8]
Half-life (t½) HumanIntravenous~2 to 4 hours[9][10]
HumanOphthalmic~2.5 hours[7]
MouseIntraperitoneal9.76 ± 0.77 min[8]
Volume of Distribution (Vd) HumanIntravenous1.0 - 1.7 L/kg[7]
MouseIntraperitoneal5204 ± 430 mL/kg[8]
Clearance HumanIntravenous5.9 - 6.8 mL/min/kg[7]
Bioavailability HumanIntramuscular~50%[7]
RatIntragastric21.62%[8]

Experimental Protocols

Hypothetical Protocol for a Comparative Pharmacokinetic Study of Atropine and Atropine-d5 in Rats

This protocol is a representative example based on established methodologies for pharmacokinetic studies of Atropine.[8]

1. Subjects:

  • Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Animals are to be fasted overnight before drug administration with free access to water.

2. Drug Administration:

  • Group 1: Atropine administered intravenously at a dose of 2 mg/kg.

  • Group 2: this compound administered intravenously at a dose of 2 mg/kg.

  • Group 3: Atropine administered orally (gavage) at a dose of 10 mg/kg.

  • Group 4: this compound administered orally (gavage) at a dose of 10 mg/kg.

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Blood samples are to be collected in heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate plasma.

  • Plasma samples are to be stored at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: A protein precipitation method is used. To 50 µL of plasma, 150 µL of acetonitrile (containing the internal standard, e.g., scopolamine) is added. The mixture is vortexed and then centrifuged. The supernatant is collected and injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM transitions:

      • Atropine: e.g., m/z 290.2 → 124.2

      • This compound: e.g., m/z 295.2 → 124.2 (or another appropriate fragment)

      • Internal Standard (Scopolamine): e.g., m/z 304.2 → 138.1

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, and Clearance) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software.

Visualizations

Workflow for a Comparative Pharmacokinetic Study

G cluster_preclinical Preclinical Study Design cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_prep Animal Preparation (Sprague-Dawley Rats, n=6/group) dosing Dosing (IV and Oral Administration) animal_prep->dosing atropine_grp Atropine Groups dosing->atropine_grp atropine_d5_grp This compound Groups dosing->atropine_d5_grp sampling Serial Blood Sampling atropine_grp->sampling atropine_d5_grp->sampling plasma_sep Plasma Separation sampling->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc comparison Comparative Analysis pk_calc->comparison report report comparison->report Final Report

Caption: Workflow of a comparative pharmacokinetic study.

Atropine's Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

G cluster_synapse Cholinergic Synapse cluster_effect Cellular Response ach Acetylcholine (ACh) machr Muscarinic ACh Receptor (mAChR) ach->machr Binds presynaptic Presynaptic Neuron presynaptic->ach Release postsynaptic Postsynaptic Neuron g_protein G-Protein Activation machr->g_protein signaling Intracellular Signaling Cascade g_protein->signaling response Physiological Response (e.g., smooth muscle contraction, gland secretion) signaling->response atropine Atropine / this compound atropine->machr block Competitive Antagonism (Blocks ACh Binding)

Caption: Atropine's mechanism of action.

References

Safety Operating Guide

Proper Disposal of Atropine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Atropine-d5, a deuterated form of the highly toxic tropane alkaloid Atropine, is critical for ensuring laboratory safety and environmental protection. Due to its acute toxicity, it is classified as a hazardous substance and must be managed as hazardous waste in accordance with all applicable regulations. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

This compound is intended for research use only and is fatal if swallowed or inhaled. Therefore, strict adherence to safety protocols during handling and disposal is paramount.

Key Hazard and Safety Data

The following table summarizes the critical safety information for this compound.

PropertyInformationSource
GHS Hazard Pictogram GHS06 Skull and crossbones
Signal Word Danger
Hazard Statements H300+H330: Fatal if swallowed or if inhaled.
Physical Form Solid
Solubility Slightly soluble in chloroform, ethanol, and methanol.
UN Number UN1544 (for Alkaloids, solid, n.o.s., like Atropine)
Storage Store at -20°C.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, packaging, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound in a well-ventilated area or a certified chemical fume hood.

  • Wear appropriate PPE, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

  • In case of inadequate ventilation, wear respiratory protection.

  • Avoid creating dust from the solid form.

  • Do not eat, drink, or smoke when handling this product.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound, contaminated materials (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, sealable, and in good condition.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent (e.g., chloroform, ethanol, methanol), collect it in a separate, labeled hazardous waste container designated for the specific solvent mixture.

    • Do not mix different types of solvent waste.

    • Ensure the waste container is chemically compatible with the solvent.

  • Aqueous Solutions:

    • Aqueous solutions containing this compound must be disposed of as hazardous waste. Do not dispose of this type of waste down the drain.

3. Labeling and Storage of Waste:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • List all components of a mixture, including solvents and their approximate concentrations.

  • Indicate the relevant hazards (e.g., "Acutely Toxic").

  • Store the sealed waste containers in a designated, secure secondary containment area away from incompatible materials like strong oxidizing agents and strong acids.

  • Ensure the storage area is cool, dry, and well-ventilated.

4. Arranging for Disposal:

  • This compound waste must be disposed of through an approved and licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Provide the EHS department or the disposal company with an accurate description of the waste, including its composition and quantity.

  • Never dispose of this compound in the regular trash or pour it down the drain.

5. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area and alert your supervisor and EHS department.

  • If trained and safe to do so, contain the spill using a chemical spill kit.

  • Avoid inhaling any dust or vapors.

  • If swallowed: Immediately call a poison center or doctor. Rinse mouth.

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.

  • In case of skin or eye contact: Wash the affected area immediately with plenty of soap and water and seek medical attention.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_containment Containment & Labeling cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Fume Hood ppe->fume_hood waste_type Identify Waste Form fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvent) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container (Segregate by solvent type) liquid_waste->liquid_container labeling Label Container: - 'Hazardous Waste' - 'this compound' - List all components - Indicate Hazards solid_container->labeling liquid_container->labeling storage Store Sealed Container in Secondary Containment labeling->storage contact_ehs Contact EHS or Certified Waste Disposal Company storage->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

This guide provides a framework for the proper disposal of this compound. It is essential for all laboratory personnel to be familiar with their institution's specific hazardous waste management policies and to consult with their EHS department for any questions or clarification.

Personal protective equipment for handling Atropine-d5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Atropine-d5

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like this compound is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic and is fatal if swallowed or inhaled.[1][2][3] Strict adherence to safety protocols is mandatory to prevent exposure. The following personal protective equipment (PPE) is required when handling this compound.

Summary of Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Respiratory Protection NIOSH-approved RespiratorRequired when handling the solid form to prevent inhalation of dust particles.[1][2][3][4] A full-face respirator offers both respiratory and eye protection.
Hand Protection Chemical-resistant GlovesDouble gloving with nitrile gloves is recommended.[4][5] Gloves must be inspected before use and changed immediately upon contamination.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles should always be worn. A face shield provides an additional layer of protection against splashes.[4][6]
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect the skin.[4] For larger quantities or increased risk of spills, a chemical-resistant apron or coveralls should be considered.
Foot Protection Closed-toe ShoesRequired to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk.[3][7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Spill Kit: A spill kit appropriate for toxic powders should be available in the immediate vicinity.

2. Weighing and Aliquoting:

  • When weighing, use a containment balance or perform the task within a fume hood.

  • Use anti-static tools to prevent dispersal of the powder.

  • Handle the substance gently to avoid creating dust.

3. Solution Preparation:

  • This compound is slightly soluble in chloroform, ethanol, and methanol.[8]

  • When dissolving, add the solvent slowly to the solid to prevent splashing.

  • Keep the container closed as much as possible during this process.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3][8]

  • Decontaminate all surfaces and equipment used.

Below is a workflow diagram illustrating the safe handling procedure for this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spillkit Verify Spill Kit Availability prep_workspace->prep_spillkit weigh Weigh this compound prep_spillkit->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Workspace & Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials that have come into contact with this compound, including gloves, disposable lab coats, and weighing papers, must be treated as hazardous waste.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the waste through a licensed waste disposal company, following all local and national regulations.[2] Do not dispose of it down the drain or in regular trash. The UN number for transport is UN 1544, classified as ALKALOIDS, SOLID, N.O.S.[2][9][10]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and their colleagues. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.